JNJ-61803534
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H23Cl2F6N3O4S |
|---|---|
Molekulargewicht |
622.4 g/mol |
IUPAC-Name |
5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C23H23Cl2F6N3O4S/c1-10-5-4-8-34(10)19(36)15-16(39-18(33-15)17(35)32-9-20(2,3)37)11-6-7-12(14(25)13(11)24)21(38,22(26,27)28)23(29,30)31/h6-7,10,37-38H,4-5,8-9H2,1-3H3,(H,32,35)/t10-/m1/s1 |
InChI-Schlüssel |
ZQHVEGQHOKDZEN-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@@H]1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl |
Kanonische SMILES |
CC1CCCN1C(=O)C2=C(SC(=N2)C(=O)NCC(C)(C)O)C3=C(C(=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)Cl)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of JNJ-61803534 in Th17 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of JNJ-61803534, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The document delves into the molecular interactions, signaling pathways, and functional consequences of RORγt inhibition by this compound in T helper 17 (Th17) cells, which are critical drivers of various autoimmune and inflammatory diseases.
Core Mechanism of Action: RORγt Inverse Agonism
This compound functions as a powerful inverse agonist of RORγt, a lineage-defining transcription factor for Th17 cells.[1][2] RORγt is instrumental in the differentiation of naive CD4+ T cells into Th17 cells and is essential for the production of their signature pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[3][4] By binding to the ligand-binding domain of RORγt, this compound effectively suppresses the transcriptional activity of this nuclear receptor.[4] This inhibition leads to a downstream reduction in the expression of RORγt-regulated genes, thereby dampening the inflammatory response mediated by Th17 cells.[1][3]
The selectivity of this compound for RORγt over other closely related nuclear receptors, such as RORα and RORβ, underscores its targeted therapeutic potential.[3][5] Preclinical studies have demonstrated that this compound does not affect the differentiation or function of other T cell subsets, such as Th1 cells or regulatory T cells (Tregs), highlighting its specific immunomodulatory activity.[3][5]
Signaling Pathway of RORγt in Th17 Cells and Inhibition by this compound
The differentiation of naive T cells into Th17 cells is initiated by a specific cytokine milieu, primarily consisting of IL-6 and TGF-β, with IL-23 playing a crucial role in the expansion and stabilization of the Th17 phenotype.[6][7] These cytokines activate signaling cascades that converge on the induction and activation of RORγt. Once expressed, RORγt, in concert with other transcription factors, binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving their transcription.[8][9]
This compound intervenes in this pathway by binding to RORγt and preventing the recruitment of co-activators necessary for gene transcription.[4] This results in the suppression of the Th17 genetic program and a significant reduction in the production of pro-inflammatory cytokines.
Quantitative Data
The following tables summarize the in vitro potency and preclinical efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | IC50 (nM) | Reference |
| RORγt Inverse Agonist Activity | - | - | 9.6 | [10] |
| IL-17A Production | Human Whole Blood | Th17 activation | 230 ± 110 | [11] |
| IL-17A Production | Mouse Whole Blood | Th17 activation | 172 ± 50 | [11] |
| IL-17A Production | Rat Whole Blood | Th17 activation | 120 ± 10 | [11] |
Table 2: Preclinical Efficacy of this compound in Animal Models
| Model | Species | Key Finding | Reference |
| Imiquimod-induced skin inflammation | Mouse | Significantly inhibited disease score and dose-dependently inhibited RORγt-regulated genes (IL-17A, IL-17F, IL-22, IL-23R). | [1][3] |
| Collagen-induced arthritis | Mouse | Dose-dependently attenuated inflammation, achieving ~90% maximum inhibition of clinical score. | [1][3] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
RORγt Inverse Agonist Reporter Assay
Objective: To determine the potency of this compound in inhibiting RORγt-driven transcription.
Methodology:
-
HEK-293T cells are transfected with expression vectors encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt, RORα, or RORβ, along with a GAL4-responsive luciferase reporter plasmid.
-
Transfected cells are then treated with varying concentrations of this compound.
-
After an incubation period, luciferase activity is measured as a readout of transcriptional activation.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes 50% inhibition of RORγt-mediated transcription.[3]
Human CD4+ T Cell Differentiation and Cytokine Analysis
Objective: To assess the effect of this compound on Th17 differentiation and cytokine production.
Methodology:
-
Human CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
The cells are cultured under Th17 polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as IL-1β, IL-6, and IL-23.
-
Cells are simultaneously treated with a vehicle control or varying concentrations of this compound.
-
After several days of culture, the supernatant is collected, and the concentrations of IL-17A, IL-17F, and IL-22 are measured by enzyme-linked immunosorbent assay (ELISA).
-
In parallel, cells can be analyzed for the expression of RORγt and other Th17-associated markers by flow cytometry or quantitative PCR.[3]
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
Objective: To evaluate the in vivo efficacy of this compound in a model of skin inflammation.
Methodology:
-
A daily topical dose of imiquimod cream is applied to the shaved backs of mice to induce a psoriasis-like skin inflammation.
-
Mice are orally administered with either vehicle or this compound at various doses.
-
The severity of skin inflammation is assessed daily using a scoring system that evaluates erythema, scaling, and skin thickness.
-
At the end of the study, skin samples are collected for histological analysis and for measuring the expression of RORγt-regulated genes (e.g., Il17a, Il17f, Il22, Il23r) by quantitative PCR.[1][3]
This comprehensive guide provides a detailed understanding of the mechanism of action of this compound in Th17 cells, supported by quantitative data and experimental methodologies, to aid researchers and professionals in the field of drug development.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. medkoo.com [medkoo.com]
- 6. Decoupling the role of RORγt in the differentiation and effector function of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-61803534: A Potent RORγt Inverse Agonist for the Targeted Inhibition of IL-17A and IL-22 Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-61803534 is a potent, selective, and orally active inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4] RORγt is a critical nuclear transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][3][4][5] These cytokines are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on IL-17A and IL-22 production, and detailed experimental protocols for the key studies cited.
Core Mechanism of Action: RORγt Inhibition
This compound functions as an inverse agonist of RORγt, a master regulator of Th17 cell differentiation.[1][2][3][4] In the nucleus, RORγt binds to specific DNA sequences, known as ROR response elements (ROREs), in the promoter regions of target genes, thereby driving the transcription of pro-inflammatory cytokines. This compound binds to the ligand-binding domain of RORγt, which prevents the recruitment of co-activators and promotes the binding of co-repressors. This action effectively silences the transcriptional activity of RORγt, leading to a significant reduction in the production of IL-17A, IL-17F, and IL-22.[4] This targeted inhibition of the IL-23/IL-17 axis forms the basis of its therapeutic potential in inflammatory disorders.[1][2][3][4][5]
Quantitative Data on Cytokine Inhibition
The inhibitory effects of this compound on the production of key Th17 cytokines have been quantified in both in vitro and in vivo models.
In Vitro Inhibition of Human Th17 Cytokine Production
In studies using human CD4+ T cells cultured under Th17 polarizing conditions, this compound demonstrated a dose-dependent suppression of IL-17A, IL-17F, and IL-22.[6]
| Cytokine | IC50 (nM) [95% Confidence Interval] |
| IL-17A | 19 (14–26) |
| IL-17F | 22 (8–62) |
| IL-22 | 27 (13–55) |
In Vivo Inhibition of Cytokine Gene Expression in a Mouse Model
In the imiquimod-induced psoriasis-like skin inflammation mouse model, oral administration of this compound led to a significant, dose-dependent reduction in the gene expression of RORγt-regulated cytokines in the inflamed skin tissue.[1][2]
| Cytokine Gene | Dose of this compound (mg/kg) | Result |
| IL-17A | 30 | Trend towards inhibition |
| 100 | Significant inhibition | |
| IL-17F | 30 | Trend towards inhibition |
| 100 | Significant inhibition | |
| IL-22 | 100 | Significant inhibition |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Human Th17 Differentiation and Cytokine Inhibition Assay
This assay is designed to assess the potency of this compound in inhibiting the differentiation of human naïve CD4+ T cells into Th17 cells and their subsequent cytokine production.
Protocol:
-
Isolation of Human CD4+ T Cells:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Total CD4+ T cells are then isolated from the PBMCs using negative selection magnetic beads.
-
-
Cell Culture and Th17 Polarization:
-
Cells are seeded in 96-well plates pre-coated with anti-CD3 antibody (e.g., 10 µg/mL).
-
Soluble anti-CD28 antibody (e.g., 1 µg/mL) is added to the culture medium.
-
Th17 polarizing conditions are established by adding a cocktail of recombinant human cytokines: TGF-β1 (e.g., 5-10 ng/mL), IL-1β (e.g., 10 ng/mL), IL-6 (e.g., 10 ng/mL), and IL-23 (e.g., 10 ng/mL).[7]
-
Neutralizing antibodies against IL-4 (e.g., 10 µg/mL) and IFN-γ (e.g., 10 µg/mL) are also included to prevent differentiation into other T helper subsets.[7]
-
-
Compound Treatment:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a range of concentrations. A vehicle control (DMSO alone) is run in parallel.
-
-
Incubation:
-
The cells are cultured for 4 to 6 days at 37°C in a humidified incubator with 5% CO2.
-
-
Cytokine Measurement:
-
After the incubation period, the culture supernatants are collected.
-
The concentrations of IL-17A and IL-22 in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.
-
Imiquimod-Induced Psoriasis-like Skin Inflammation Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in a setting that mimics key aspects of human psoriasis, particularly the involvement of the IL-23/IL-17 axis.[2][8]
Protocol:
-
Animal Model:
-
BALB/c or C57BL/6 mice are typically used for this model.[8]
-
The dorsal skin of the mice is shaved one day prior to the start of the experiment.
-
-
Induction of Psoriasis-like Inflammation:
-
A daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied to the shaved back skin for 5 to 6 consecutive days to induce an inflammatory response.[8]
-
-
Compound Administration:
-
This compound is formulated for oral administration and given to the mice daily at specified doses (e.g., 30 and 100 mg/kg). A vehicle control group is also included.
-
-
Clinical Scoring:
-
The severity of the skin inflammation is assessed daily using a scoring system that evaluates erythema (redness), scaling, and thickness.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, the mice are euthanized, and the inflamed skin tissue is collected.
-
Total RNA is extracted from the skin samples.
-
The expression levels of IL-17A, IL-17F, and IL-22 mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). Gene expression is typically normalized to a housekeeping gene (e.g., β-actin).
-
Conclusion
This compound is a highly specific and potent RORγt inverse agonist that effectively inhibits the production of the pro-inflammatory cytokines IL-17A and IL-22. Its mechanism of action, centered on the downregulation of the Th17 pathway, has been robustly demonstrated in both in vitro and in vivo models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapies for autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Investigating the selectivity profile of JNJ-61803534 for ROR isotypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of JNJ-61803534, a potent inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). A comprehensive understanding of a compound's selectivity is paramount in drug development to predict its efficacy and potential off-target effects. This document summarizes the quantitative data for this compound's activity against ROR isotypes, details the experimental methodologies used for this determination, and visualizes the relevant biological pathways and experimental workflows.
Selectivity Profile of this compound
This compound demonstrates high selectivity for RORγt over the other ROR isotypes, RORα and RORβ.[1][2][3][4] The compound's potency is significantly higher for RORγt, as indicated by the half-maximal inhibitory concentration (IC50) values obtained from cellular assays.
| Target | IC50 (nM) | Selectivity vs. RORγt |
| RORγt | 9.6 ± 6 | - |
| RORα | > 2000 | > 208-fold |
| RORβ | > 2000 | > 208-fold |
Table 1: In vitro potency and selectivity of this compound against ROR isotypes in a 1-hybrid reporter assay.[1][5]
Beyond the ROR family, this compound was tested against a panel of 18 other human nuclear receptors and showed at least 35-fold selectivity over PXR and greater than 167-fold selectivity over the others.[1] Further screening against a broad panel of 52 receptors, ion channels, transporters, 28 GPCRs, and 46 kinases did not reveal significant off-target binding or functional activity at concentrations up to 10 µM.[1]
Experimental Protocols
The primary method used to determine the selectivity of this compound for ROR isotypes was a 1-hybrid reporter assay .[1][4][6] This cell-based assay is a common and robust method for assessing the activity of nuclear receptor modulators.
1-Hybrid Reporter Assay Protocol
This assay measures the ability of a compound to inhibit the transcriptional activity of a specific nuclear receptor.
Objective: To quantify the dose-dependent inhibition of RORγt, RORα, and RORβ transcriptional activity by this compound.
Cell Line: Human Embryonic Kidney 293 (HEK-293T) cells.[1][4][6]
Materials:
-
HEK-293T cells
-
Expression vectors encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt, RORα, or RORβ.
-
A reporter vector containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent (e.g., FuGene6).[7]
-
This compound, serially diluted.
-
Cell culture medium and supplements.
-
Luciferase assay reagent (e.g., BriteLite Plus).[7]
Procedure:
-
Transfection: HEK-293T cells are co-transfected with an expression vector for the GAL4-ROR fusion protein and the UAS-luciferase reporter vector.[7][8]
-
Cell Plating: After a 24-hour transfection period, the cells are harvested, counted, and plated into 384-well plates.[7]
-
Compound Treatment: this compound is added to the wells in a series of dilutions, typically starting from a high concentration (e.g., 2 µM) and performing three-fold serial dilutions.[1][4][6] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a set period, typically overnight (around 20 hours), to allow for effects on gene transcription.[1][4][6][7]
-
Lysis and Luciferase Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence, which is proportional to the transcriptional activity of the ROR, is measured using a luminometer.[1][4][6]
-
Data Analysis: The luminescence signals are normalized to the vehicle control. The IC50 values are then calculated by fitting the dose-response data to a suitable pharmacological model.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental setup, the following diagrams have been generated using the DOT language.
A simplified representation of the Wnt/ROR signaling pathway.
The ROR family of receptors, including ROR1 and ROR2, can act as co-receptors for Wnt ligands, such as Wnt5a, to activate non-canonical Wnt signaling pathways.[9][10][11] This activation can lead to the recruitment of cytoplasmic proteins like Dishevelled (Dvl) and c-Src, subsequently activating downstream kinases such as JNK and the PI3K-Akt pathway.[10] These signaling cascades ultimately regulate gene transcription involved in various cellular processes, including cell polarity, migration, proliferation, and survival.[9][10]
Workflow of the 1-hybrid reporter assay used to determine ROR isotype selectivity.
This workflow diagram illustrates the key steps of the 1-hybrid reporter assay, from the initial co-transfection of HEK-293T cells with the necessary plasmids to the final calculation of the IC50 value for the test compound. This method allows for a precise and high-throughput assessment of a compound's inhibitory activity on the transcriptional function of the targeted ROR isotype.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Alpha (RORα) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Campaign to identify novel modulators of the Retinoic acid receptor-related Orphan Receptors (ROR) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Ror-Family Receptors in Development, Tissue Regeneration and Age-Related Disease [frontiersin.org]
- 11. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of JNJ-61803534 in the IL-23/IL-17 Signaling Pathway: A Technical Whitepaper
Introduction
The Interleukin-23 (IL-23)/Interleukin-17 (IL-17) signaling axis is a critical driver of pathogenesis in several autoimmune and inflammatory diseases.[1] Notably, its role in psoriasis is well-established, with multiple biologic therapies targeting IL-23 and IL-17 demonstrating significant clinical efficacy.[2][3] This pathway is initiated by the production of IL-23 from activated dendritic cells, which in turn promotes the differentiation, expansion, and effector function of T helper 17 (Th17) cells.[4] These Th17 cells are the primary producers of IL-17, a pro-inflammatory cytokine that acts on various cell types, including keratinocytes, to induce the expression of inflammatory mediators, leading to the characteristic features of psoriatic plaques.[5][6]
At the core of this pathway lies the Retinoid-related Orphan Receptor gamma t (RORγt), a nuclear transcription factor that serves as the master regulator of Th17 cell differentiation and IL-17 production.[7][8] As a key node bridging the upstream signal from IL-23 to the downstream inflammatory effects of IL-17, RORγt represents a highly attractive target for small-molecule therapeutic intervention.[9][10] This guide provides an in-depth technical overview of this compound, a potent and selective small-molecule RORγt inverse agonist, and its role in modulating the IL-23/IL-17 signaling pathway.
The IL-23/IL-17 Signaling Pathway and Point of Intervention
The IL-23/IL-17 axis begins with the activation of dendritic cells, which produce IL-23. IL-23 binds to its receptor on T cells, activating the JAK/STAT signaling cascade, which ultimately leads to the expression of RORγt.[4] RORγt then drives the differentiation of naive T cells into Th17 cells and stimulates the transcription of genes encoding for pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][3] These cytokines act on keratinocytes, leading to hyperproliferation and the production of chemokines and antimicrobial peptides that recruit other immune cells, perpetuating the inflammatory loop characteristic of psoriasis.[2][5] this compound intervenes at the critical juncture of this pathway by directly inhibiting the transcriptional activity of RORγt.
Mechanism of Action: RORγt Inverse Agonism
This compound functions as a potent RORγt inverse agonist.[1][3] Unlike a neutral antagonist which simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of its target receptor. In the case of RORγt, this compound actively represses its transcriptional activity by inhibiting the recruitment of co-activator proteins and promoting the binding of co-repressor proteins to the RORγt complex.[10][11] This leads to a dose-dependent inhibition of RORγt-driven gene transcription, thereby preventing Th17 cell differentiation and the production of key pro-inflammatory cytokines.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]
- 5. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
Preclinical Pharmacology of the RORγt Inhibitor JNJ-61803534: A Technical Guide
This technical guide provides a comprehensive overview of the preclinical pharmacology of JNJ-61803534, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RORγt pathway in autoimmune and inflammatory diseases.
Introduction
The nuclear receptor RORγt is a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2][3] The IL-23/IL-17 axis, in which RORγt plays a pivotal role, is strongly implicated in the pathogenesis of numerous autoimmune diseases such as psoriasis and psoriatic arthritis.[1][2][3][4] this compound was developed as a small molecule inhibitor to suppress the transcriptional activity of RORγt, thereby blocking Th17-mediated inflammation.[3][4]
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates potent and selective inverse agonism of RORγt. Its activity was assessed using a 1-hybrid reporter assay in HEK-293T cells, where it inhibited RORγt-driven transcription with a half-maximal inhibitory concentration (IC50) in the nanomolar range. The compound exhibited high selectivity for RORγt over the closely related family members, RORα and RORβ.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| RORγt | 1-Hybrid Reporter Assay | HEK-293T | 9.6 ± 6 | [3] |
| RORα | 1-Hybrid Reporter Assay | HEK-293T | >2000 | [3] |
| RORβ | 1-Hybrid Reporter Assay | HEK-293T | >2000 | [3] |
Cellular Functional Activity
This compound effectively suppresses the production of key Th17 cytokines in human CD4+ T cells under Th17 differentiation conditions. The compound demonstrated a concentration-dependent inhibition of IL-17A, IL-17F, and IL-22 production. Importantly, this compound did not affect the production of IFNγ under Th1 polarizing conditions, nor did it impact the differentiation or suppressive function of regulatory T cells (Tregs), highlighting its specific effect on the Th17 lineage.[1][2]
Table 2: Cellular Functional Activity of this compound in Human CD4+ T Cells
| Cytokine | Assay Type | IC50 (nM) | Reference |
| IL-17A | Th17 Differentiation Assay | 19 (14–26) | [5] |
| IL-17F | Th17 Differentiation Assay | 22 (8–62) | [5] |
| IL-22 | Th17 Differentiation Assay | 27 (13–55) | [5] |
| IFNγ | Th1 Differentiation Assay | No significant inhibition | [1][2] |
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in two standard preclinical models of autoimmune disease: the mouse collagen-induced arthritis (CIA) model and the imiquimod-induced mouse model of skin inflammation.
Collagen-Induced Arthritis (CIA) Model
In the mouse CIA model, a widely used model for rheumatoid arthritis, oral administration of this compound resulted in a dose-dependent reduction in the clinical signs of arthritis.[1][2] A maximum inhibition of the clinical score of approximately 90% was achieved, demonstrating robust anti-inflammatory effects in vivo.[1][2]
Table 3: In Vivo Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model
| Dosing Regimen | Maximum Inhibition of Clinical Score | Reference |
| 3-100 mg/kg, twice daily (BID) | ~90% | [1][2] |
| 60 mg/kg, once daily (QD) | Significant attenuation of inflammation | [1] |
Imiquimod-Induced Skin Inflammation Model
This compound also demonstrated significant efficacy in a mouse model of psoriasis-like skin inflammation induced by the topical application of imiquimod.[1][2] The compound dose-dependently inhibited the expression of RORγt-regulated genes in the inflamed skin, including IL-17A, IL-17F, IL-22, and IL-23R.[1][2]
Table 4: In Vivo Efficacy of this compound in the Imiquimod-Induced Skin Inflammation Model
| Dosing Regimen | Key Findings | Reference |
| 30 and 100 mg/kg, orally | Significant inhibition of disease score and dose-dependent inhibition of IL-17A, IL-17F, IL-22, and IL-23R gene expression. | [1][2] |
Experimental Protocols
RORγt 1-Hybrid Luciferase Reporter Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Culture and Transfection: HEK-293T cells are cultured in a suitable medium. Cells are transiently transfected with two plasmids:
-
An expression vector encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human RORγt (or RORα/RORβ for selectivity assessment).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences.
-
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of this compound or vehicle control.
-
Luciferase Activity Measurement: After an overnight incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is calculated from the concentration-response curve.
In Vitro Human Th17 Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th17 cells and their cytokine production.
Methodology:
-
Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture and Differentiation: The isolated naïve CD4+ T cells are cultured in the presence of anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation. The culture medium is supplemented with a cocktail of cytokines to induce Th17 differentiation (e.g., IL-1β, IL-6, IL-23, and TGF-β) and neutralizing antibodies against IFNγ and IL-4 to prevent differentiation into other T helper lineages.
-
Compound Treatment: this compound or vehicle control is added to the culture at the time of cell stimulation.
-
Cytokine Measurement: After several days of culture, the supernatants are collected, and the concentrations of IL-17A, IL-17F, and IL-22 are measured by ELISA or a multiplex bead-based immunoassay.
Mouse Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model to study the pathology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.
Methodology:
-
Induction of Arthritis: Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Compound Administration: Oral administration of this compound or vehicle control is initiated at the onset of clinical signs of arthritis (typically around day 21-25) and continued daily for a specified period.
-
Clinical Scoring: The severity of arthritis in each paw is assessed and scored based on the degree of erythema and swelling. A cumulative clinical score per animal is calculated.
-
Histopathological Analysis: At the end of the study, the paws are collected, fixed, and processed for histological examination to assess inflammation, cartilage damage, and bone erosion.
Imiquimod-Induced Psoriasis-like Skin Inflammation Model
This model mimics the key features of human psoriasis, including epidermal hyperplasia and infiltration of inflammatory cells.
Methodology:
-
Induction of Skin Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of BALB/c or C57BL/6 mice for several consecutive days.
-
Compound Administration: this compound or vehicle control is administered orally, typically starting from the first day of imiquimod application.
-
Assessment of Skin Inflammation: The severity of skin inflammation is evaluated daily by scoring erythema, scaling, and skin thickness.
-
Gene Expression Analysis: At the end of the experiment, skin biopsies are collected, and RNA is extracted to quantify the expression of RORγt target genes (e.g., IL-17A, IL-17F, IL-22, IL-23R) by quantitative real-time PCR (qRT-PCR).
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.
Caption: Workflow for the in vitro characterization of this compound.
Caption: Workflow for the in vivo efficacy evaluation of this compound.
Conclusion
This compound is a potent and selective RORγt inverse agonist that effectively suppresses the Th17 pathway both in vitro and in vivo. Its ability to inhibit the production of key pro-inflammatory cytokines and ameliorate disease in preclinical models of arthritis and psoriasis highlights the therapeutic potential of targeting RORγt for the treatment of autoimmune and inflammatory disorders. Although the clinical development of this compound was terminated due to toxicity findings in rabbit embryo-fetal studies, the preclinical data generated for this compound provide a valuable pharmacological benchmark for the development of future RORγt inhibitors.[3][6][7]
References
- 1. chondrex.com [chondrex.com]
- 2. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 3. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
- 4. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-61803534: A Technical Guide to a Potent RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-61803534 is a potent and selective oral inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a master transcriptional regulator that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A).[1][3][4] The IL-23/IL-17 axis is a key pathway implicated in the pathogenesis of various autoimmune and inflammatory diseases.[1][3][4] this compound selectively inhibits RORγt-driven transcription, leading to the suppression of the Th17 pathway and a reduction in inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical characterization of this compound, including detailed experimental protocols and data presented for researchers in the field of drug discovery and immunology.
Chemical Structure and Properties
This compound is a complex small molecule with the following structural and physicochemical properties:
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (R)-5-(2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-N-(2-hydroxy-2-methylpropyl)-4-(2-methylpyrrolidine-1-carbonyl)thiazole-2-carboxamide |
| Chemical Formula | C₂₃H₂₃Cl₂F₆N₃O₄S |
| Molecular Weight | 622.40 g/mol |
| CAS Number | 1917306-14-9 |
| SMILES | O=C(C1=NC(C(N2--INVALID-LINK--CCC2)=O)=C(C3=CC=C(C(C(F)(F)F)(O)C(F)(F)F)C(Cl)=C3Cl)S1)NCC(C)(O)C |
| Appearance | White to off-white solid |
Mechanism of Action: RORγt Inverse Agonism
This compound functions as an inverse agonist of RORγt. Unlike a neutral antagonist that simply blocks the binding of an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORγt, this leads to a dose-dependent inhibition of its transcriptional activity.[1] This targeted action on RORγt makes this compound a highly specific modulator of the IL-23/IL-17 inflammatory pathway.
The primary mechanism involves the following steps:
-
Binding to RORγt: this compound binds to the ligand-binding domain of the RORγt protein.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
Inhibition of Transcription: The altered conformation prevents the recruitment of co-activator proteins necessary for gene transcription and may promote the recruitment of co-repressor proteins.
-
Suppression of Th17 Pathway: Consequently, the expression of RORγt target genes, including IL17A, IL17F, and IL22, is suppressed, leading to reduced Th17 cell differentiation and cytokine production.[1][4]
In Vitro Pharmacology
The activity of this compound has been characterized in a variety of in vitro assays, demonstrating its potency and selectivity.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line / System | Endpoint | IC₅₀ (nM) |
| RORγt Reporter Assay | HEK-293T cells | Inhibition of RORγt-driven transcription | 9.6[5] |
| Human Th17 Differentiation | Human CD4+ T cells | Inhibition of IL-17A production | ~230 (in whole blood)[1] |
| RORα Reporter Assay | HEK-293T cells | Inhibition of RORα-driven transcription | >10,000 |
| RORβ Reporter Assay | HEK-293T cells | Inhibition of RORβ-driven transcription | >10,000 |
Key Experimental Protocols
This assay quantifies the ability of a compound to inhibit the transcriptional activity of RORγt.
Methodology:
-
Cell Culture: HEK-293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a RORγt expression vector and a luciferase reporter vector containing ROR response elements (ROREs) upstream of the luciferase gene.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubation: The cells are incubated for an additional 18-24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic equation.
This assay assesses the impact of this compound on the differentiation of naive T cells into pro-inflammatory Th17 cells.[1]
Methodology:
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Cell Culture and Differentiation: The isolated cells are cultured in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a Th17-polarizing cytokine cocktail (e.g., anti-CD3/CD28 beads, IL-1β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).
-
Compound Treatment: this compound or vehicle control is added to the culture medium at the time of cell seeding.
-
Incubation: Cells are cultured for 3-5 days.
-
Analysis of IL-17A Production: The concentration of IL-17A in the culture supernatant is quantified by enzyme-linked immunosorbent assay (ELISA).
-
Flow Cytometry: Intracellular staining for IL-17A and the transcription factor RORγt can be performed to analyze the percentage of Th17 cells by flow cytometry.
In Vivo Preclinical Efficacy
This compound has demonstrated significant efficacy in animal models of autoimmune diseases.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing Regimen | Key Findings |
| Collagen-Induced Arthritis (CIA) | Mouse | 3-100 mg/kg, oral, twice daily | Dose-dependent reduction in clinical arthritis scores and joint inflammation.[1][2] |
| Imiquimod-Induced Skin Inflammation | Mouse | 30 and 100 mg/kg, oral, once daily | Significant inhibition of skin inflammation and dose-dependent reduction in the expression of RORγt-regulated genes (IL-17A, IL-17F, IL-22).[1][4] |
Key Experimental Protocols
A widely used preclinical model for rheumatoid arthritis.
Methodology:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: On day 0, mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). On day 21, a booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Oral administration of this compound or vehicle is initiated at the first signs of arthritis or prophylactically.
-
Clinical Assessment: The severity of arthritis is scored daily for each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
A model that recapitulates key features of psoriasis.[1][4]
Methodology:
-
Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction of Inflammation: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: this compound or vehicle is administered orally daily.
-
Clinical Assessment: Skin inflammation is scored daily based on erythema, scaling, and thickness, each on a scale of 0-4. The cumulative score represents the overall severity.
-
Gene Expression Analysis: At the end of the study, skin biopsies are collected for RNA isolation and quantitative real-time PCR (qRT-PCR) to measure the expression of RORγt target genes such as Il17a, Il17f, and Il22.
Pharmacokinetics
Pharmacokinetic studies in healthy human volunteers have shown that this compound is orally bioavailable with a long plasma half-life.
Table 4: Human Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Route of Administration | Oral |
| **Plasma Half-life (t₁/₂) ** | 164 - 170 hours[1][2][4] |
| Dose Proportionality | Dose-dependent increase in exposure observed up to 200 mg single ascending doses.[1][2][4] |
Conclusion
This compound is a potent, selective, and orally bioavailable RORγt inverse agonist that effectively suppresses the IL-23/IL-17 pathway.[1][2] Its efficacy in preclinical models of arthritis and psoriasis highlights its potential as a therapeutic agent for a range of autoimmune and inflammatory diseases. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this and similar compounds in the field of immunology and drug development. While development of this compound was discontinued due to findings in a rabbit embryo-fetal study, the data generated from its preclinical and early clinical evaluation provide valuable insights into the therapeutic potential of targeting RORγt.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Binding Dynamics of JNJ-61803534 with RORγt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of JNJ-61803534, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). A master regulator of T helper 17 (Th17) cell differentiation, RORγt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound Activity
While specific kinetic parameters such as the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_) for the direct binding of this compound to RORγt are not publicly available, the compound's potent functional activity has been well-characterized through various biochemical and cellular assays. The following table summarizes the key quantitative metrics of this compound's inhibitory effects.
| Assay Type | Parameter | Value (nM) | Cell/System |
| 1-Hybrid Reporter Assay | IC_50_ | 9.6 | HEK-293T cells |
| IL-17A Production Inhibition | IC_50_ | 19 (14–26) | Human CD4+ T cells (Th17 polarizing conditions) |
| IL-17F Production Inhibition | IC_50_ | 22 (8–62) | Human CD4+ T cells (Th17 polarizing conditions) |
| IL-22 Production Inhibition | IC_50_ | 27 (13–55) | Human CD4+ T cells (Th17 polarizing conditions) |
Note: IC_50_ values represent the concentration of this compound required to inhibit 50% of the measured activity. The values in parentheses indicate the 95% confidence intervals.[1]
Experimental Protocols
The characterization of this compound and its interaction with RORγt involves a series of sophisticated experimental techniques. Below are detailed methodologies for key assays utilized in the preclinical evaluation of this compound.
RORγt 1-Hybrid Reporter Assay
This assay is fundamental in determining the potency of a compound to inhibit the transcriptional activity of RORγt in a cellular context.
Objective: To measure the dose-dependent inhibition of RORγt-driven luciferase reporter gene expression by this compound.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK-293T) cells are cultured under standard conditions. The cells are then co-transfected with two plasmids:
-
A vector encoding a fusion protein of the RORγt ligand-binding domain (LBD) with the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
-
Compound Incubation: Following transfection, the cells are treated with serial dilutions of this compound, typically starting from a high concentration (e.g., 2 µM) with three-fold dilutions. A vehicle control (e.g., DMSO) is also included. The cells are incubated with the compound overnight to allow for the modulation of reporter gene expression.[1][2]
-
Luciferase Activity Measurement: After the incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the RORγt-LBD, is measured using a luminometer.
-
Data Analysis: The luminescence signals are normalized to the vehicle control. The IC_50_ value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Radioligand Binding Assay (General Protocol)
While specific data for this compound is unavailable, this assay is a standard method to determine the binding affinity of a compound to its target receptor.[3][4][5]
Objective: To determine the affinity (K_i_ or K_d_) of a test compound for RORγt by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the RORγt receptor. This involves homogenization and centrifugation to isolate the membrane fraction.[6]
-
Competitive Binding Incubation: A fixed concentration of a high-affinity radioligand for RORγt (e.g., ³H-labeled agonist or antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membrane-bound radioactivity.[3][6]
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC_50_ value of the test compound is determined. The K_i_ (inhibitory constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and K_d_ of the radioligand.
Th17 Differentiation and Cytokine Production Assay
This cellular assay assesses the functional consequence of RORγt inhibition on the differentiation of primary human T cells and their production of key inflammatory cytokines.
Objective: To measure the inhibitory effect of this compound on the production of IL-17A, IL-17F, and IL-22 by human CD4+ T cells under Th17 polarizing conditions.
Methodology:
-
Isolation of CD4+ T cells: Primary CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) using methods such as magnetic-activated cell sorting (MACS).
-
Th17 Polarization: The isolated CD4+ T cells are cultured under conditions that promote their differentiation into Th17 cells. This typically involves stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a cocktail of polarizing cytokines, which may include IL-1β, IL-6, IL-23, and TGF-β.[7]
-
Compound Treatment: The differentiating T cells are treated with various concentrations of this compound.
-
Cytokine Measurement: After a defined culture period (e.g., 5-6 days), the cell culture supernatants are collected. The concentrations of secreted cytokines (IL-17A, IL-17F, IL-22) are quantified using a multiplex immunoassay platform (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cytokine concentrations are plotted against the compound concentrations to generate dose-response curves and calculate IC_50_ values.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the RORγt signaling pathway and a typical experimental workflow for its characterization.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. RORγt and RORα signature genes in human Th17 cells | PLOS One [journals.plos.org]
JNJ-61803534: A Deep Dive into its Impact on RORγt Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of JNJ-61803534, a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a pivotal transcription factor in the differentiation and function of Th17 cells, which are key drivers of inflammation in numerous autoimmune diseases.[1][2][3][4] Understanding the precise effects of this compound on the downstream targets of RORγt is crucial for its development and therapeutic application. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.
Core Mechanism of Action
This compound functions as a RORγt inverse agonist, selectively inhibiting its transcriptional activity.[1][2][4] This targeted action effectively suppresses the expression of pro-inflammatory cytokines that are hallmarks of Th17-mediated immune responses.[1][2][3][4] The compound has demonstrated high selectivity for RORγt over other related nuclear receptors like RORα and RORβ.[1][2]
Quantitative Analysis of Downstream Target Modulation
The inhibitory effects of this compound on key downstream targets of RORγt have been quantified in various preclinical models. The following tables summarize the available data on its potency and efficacy.
Table 1: In Vitro Inhibition of RORγt-Mediated Transcription and Cytokine Production
| Target | Assay System | Metric | Value | Reference |
| RORγt Transcription | HEK-293 T cells with RORγt reporter | IC50 | 9.6 nM | [5][6] |
| IL-17A Production | Human CD4+ T cells (Th17 differentiation) | IC50 | 19 nM (range: 14-26 nM) | [6] |
| IL-17F Production | Human CD4+ T cells (Th17 differentiation) | IC50 | 22 nM (range: 8-62 nM) | [6] |
| IL-22 Production | Human CD4+ T cells (Th17 differentiation) | IC50 | 27 nM (range: 13-55 nM) | [6] |
Table 2: In Vivo Inhibition of RORγt Downstream Gene Expression in a Mouse Model of Imiquimod-Induced Skin Inflammation
| Gene Target | Treatment Dose (oral) | Effect | Reference |
| IL-17A | 30 mg/kg | Trend towards inhibition | [6][7] |
| IL-17A | 100 mg/kg | Significant inhibition | [6][7] |
| IL-17F | 30 mg/kg | Trend towards inhibition | [6][7] |
| IL-17F | 100 mg/kg | Significant inhibition | [6][7] |
| IL-22 | 100 mg/kg | Significant inhibition | [6][7] |
| IL-23R | 30 mg/kg and 100 mg/kg | Trend towards inhibition | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JNJ-61803534, a RORγt Inverse Agonist for In Vitro Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for in vitro assays to evaluate the cytokine inhibition profile of JNJ-61803534, a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound targets the key transcription factor for T helper 17 (Th17) cell differentiation, thereby inhibiting the production of pro-inflammatory cytokines central to the pathogenesis of various autoimmune diseases.[1][2] The protocols outlined below describe the differentiation of human naïve CD4+ T cells into Th17 cells and a whole blood assay to measure the inhibitory effect of this compound on cytokine release.
Introduction
The IL-23/IL-17 axis is a critical pathway in the inflammatory cascade of several autoimmune and inflammatory diseases.[1][2] RORγt is the master transcription factor that drives the differentiation of Th17 cells and the subsequent production of key pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1] this compound is an orally active RORγt inverse agonist that has demonstrated potent inhibition of RORγt-driven transcription.[1] This document provides detailed methodologies for assessing the in vitro efficacy of this compound in primary human immune cells.
Mechanism of Action
This compound functions as a RORγt inverse agonist. By binding to the ligand-binding domain of RORγt, it inhibits the recruitment of coactivators, leading to a down-regulation of the transcription of RORγt target genes. This specifically impedes the differentiation of Th17 cells and suppresses the production of Th17-associated cytokines.
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Data Presentation
The inhibitory activity of this compound on cytokine production in human CD4+ T cells under Th17 polarizing conditions is summarized below.
| Cytokine | IC50 (nM) |
| IL-17A | 19 |
| IL-17F | 22 |
| IL-22 | 27 |
Data represents the mean concentration required for 50% inhibition of cytokine production.
Experimental Protocols
In Vitro Human Th17 Cell Differentiation Assay
This protocol describes the differentiation of naïve CD4+ T cells into Th17 cells and the subsequent measurement of cytokine inhibition by this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-Glutamine
-
Anti-human CD3 Antibody
-
Anti-human CD28 Antibody
-
Recombinant Human IL-1β
-
Recombinant Human IL-6
-
Recombinant Human IL-23
-
Recombinant Human TGF-β1
-
Anti-human IFN-γ Antibody
-
Anti-human IL-4 Antibody
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
ELISA kits for IL-17A, IL-17F, and IL-22
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) naïve CD4+ T cell isolation kit according to the manufacturer's protocol.
-
-
Cell Culture Plate Coating:
-
Coat a 96-well tissue culture plate with anti-human CD3 antibody at a concentration of 1-5 µg/mL in PBS.
-
Incubate the plate at 37°C for 2-4 hours or overnight at 4°C.
-
Wash the wells twice with sterile PBS before adding cells.
-
-
Th17 Differentiation and Compound Treatment:
-
Prepare complete RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Resuspend the isolated naïve CD4+ T cells in the complete medium.
-
Add soluble anti-human CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.
-
Prepare a Th17 differentiation cocktail in the complete medium containing:
-
IL-1β (10-20 ng/mL)
-
IL-6 (20-50 ng/mL)
-
IL-23 (20-50 ng/mL)
-
TGF-β1 (5-10 ng/mL)
-
Anti-IFN-γ (1-2 µg/mL)
-
Anti-IL-4 (1-2 µg/mL)
-
-
Prepare serial dilutions of this compound in DMSO and then further dilute in the Th17 differentiation cocktail. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Plate the naïve CD4+ T cells at a density of 1-2 x 10^5 cells per well in the anti-CD3 coated plate.
-
Add the Th17 differentiation cocktail containing the various concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
-
Cytokine Measurement:
-
After the incubation period, centrifuge the plate and collect the culture supernatants.
-
Measure the concentrations of IL-17A, IL-17F, and IL-22 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the IC50 values for this compound for each cytokine.
-
References
Application Notes and Protocols: JNJ-61803534 in a Murine Model of Collagen-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of JNJ-61803534, a potent and selective RORγt inverse agonist, in a preclinical mouse model of collagen-induced arthritis (CIA). This compound targets the IL-23/IL-17 pathway, which is critically implicated in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis.[1][2] The information presented here is intended to guide researchers in the design and execution of similar preclinical studies to evaluate the therapeutic potential of RORγt inhibitors.
Mechanism of Action of this compound
This compound is a small molecule that functions as an inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor essential for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in Th17 cell differentiation and a decrease in the production of IL-17 and other target genes.[1][2] This mechanism effectively dampens the inflammatory cascade that drives autoimmune diseases like rheumatoid arthritis.
Data Summary
The efficacy of this compound in the collagen-induced arthritis mouse model was evaluated based on clinical arthritis scores and histopathological analysis of the joints. The data demonstrates a dose-dependent reduction in disease severity with this compound treatment.
Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Clinical Score (Day 35) | % Inhibition |
| Naïve | - | - | 0 | - |
| Vehicle | - | BID | ~10.5 | 0 |
| This compound | 3 | BID | ~8.0 | ~24 |
| This compound | 10 | BID | ~5.5 | ~48 |
| This compound | 30 | BID | ~3.0 | ~71 |
| This compound | 100 | BID | ~1.25 | ~88 |
| This compound | 60 | QD | ~4.5 | ~57 |
| Dexamethasone | 0.2 | QD | ~0.5 | ~95 |
Data are estimated from graphical representations in Xue et al., 2021 and presented as mean values. BID: twice daily, QD: once daily.
Table 2: Effect of this compound on Histopathology Scores in CIA Mice
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Total Histopathology Score (Day 35) | % Inhibition |
| Naïve | - | - | 0 | - |
| Vehicle | - | BID | ~11.0 | 0 |
| This compound | 3 | BID | ~9.0 | ~18 |
| This compound | 10 | BID | ~6.0 | ~45 |
| This compound | 30 | BID | ~2.5 | ~77 |
| This compound | 100 | BID | ~0.7 | ~94 |
| This compound | 60 | QD | ~4.0 | ~64 |
| Dexamethasone | 0.2 | QD | ~0.2 | ~98 |
Data are estimated from graphical representations in Xue et al., 2021 and presented as mean values. The total histopathology score is a composite of inflammation, cartilage damage, bone destruction, and remodeling scores.
Signaling Pathway and Experimental Workflow
Caption: RORγt Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for this compound in CIA Mouse Model.
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Mouse Model
A. Animals:
-
Male DBA/1J mice, 8-10 weeks of age.
B. Reagents:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
C. Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL of collagen. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion does not disperse in water).
-
To prepare the booster emulsion, mix the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA) following the same emulsification procedure.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the primary collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Anesthetize the mice.
-
Inject 100 µL of the booster collagen/IFA emulsion intradermally at a site near the primary injection.
-
II. This compound Administration
A. Formulation:
-
Prepare a suspension of this compound in a vehicle of 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water.
B. Dosing and Administration:
-
On day 21, randomize mice into treatment groups based on their initial arthritis scores.
-
Administer this compound or vehicle orally via gavage from day 21 to day 34.
-
The dosing regimens used in the described study were 3, 10, 30, and 100 mg/kg twice daily (BID) and 60 mg/kg once daily (QD).[1]
-
A positive control group treated with dexamethasone (0.2 mg/kg, QD) can be included.
III. Assessment of Arthritis
A. Clinical Scoring:
-
Visually score the paws for signs of arthritis from day 21 to day 35.
-
Use a scoring system of 0-4 for each paw, with a maximum score of 16 per mouse:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
B. Histopathological Analysis:
-
On day 35, euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the paws and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for the following parameters on a scale of 0-5 (0 = normal, 5 = severe):
-
Inflammation: Infiltration of inflammatory cells in the synovium and periarticular tissue.
-
Cartilage Damage: Loss of cartilage integrity and chondrocyte death.
-
Bone Destruction: Erosion and resorption of bone.
-
Remodeling: Changes in bone structure and formation of osteophytes.
-
-
The total histopathology score is the sum of the scores for each parameter.[3]
Conclusion
This compound demonstrates significant, dose-dependent efficacy in reducing the clinical and histopathological signs of arthritis in a mouse model of collagen-induced arthritis.[1] These application notes and protocols provide a framework for the preclinical evaluation of RORγt inverse agonists as a potential therapeutic strategy for rheumatoid arthritis and other autoimmune disorders. The provided methodologies can be adapted for the study of other compounds targeting similar inflammatory pathways.
References
Application Notes and Protocols for Imiquimod-Induced Psoriasis Model Using JNJ-61803534
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the imiquimod (IMQ)-induced psoriasis model in mice to evaluate the efficacy of the RORγt inverse agonist, JNJ-61803534. This model is a well-established and rapid method for inducing psoriasis-like skin inflammation, closely mimicking the human disease's histopathological and immunological features, particularly the IL-23/IL-17 axis.
Mechanism of Action and Rationale
Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells. The IL-23/IL-17 inflammatory axis plays a central role in its pathogenesis. Retinoid-related orphan receptor gamma t (RORγt) is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[1]
This compound is a potent and selective oral RORγt inverse agonist.[2][3] By inhibiting RORγt, this compound is expected to suppress the production of these key cytokines, thereby reducing the inflammatory response characteristic of psoriasis. The imiquimod-induced psoriasis model is an ideal platform to test this hypothesis in a preclinical setting.
Signaling Pathway of RORγt in Psoriasis
Caption: RORγt signaling pathway in Th17 cell differentiation and psoriasis pathogenesis.
Experimental Workflow
Caption: Overview of the experimental workflow for the imiquimod-induced psoriasis model with this compound treatment.
Detailed Experimental Protocol
1. Animals
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 (8-10 weeks old, female)[4]
-
Housing: House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Materials
-
Imiquimod cream (5%) (e.g., Aldara™)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in water)
-
Anesthetic (e.g., isoflurane)
-
Hair clippers and depilatory cream
-
Calipers for ear thickness measurement
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for tissue fixation
-
RNA extraction and qRT-PCR reagents
-
ELISA kits for cytokine quantification
3. Experimental Groups
-
Group 1: Naive Control: No treatment.
-
Group 2: Vehicle Control: Daily topical application of a control cream (e.g., Vaseline) and daily oral administration of the vehicle.
-
Group 3: Imiquimod + Vehicle: Daily topical application of imiquimod cream and daily oral administration of the vehicle.
-
Group 4: Imiquimod + this compound (Low Dose): Daily topical application of imiquimod cream and daily oral administration of this compound at 30 mg/kg.[5]
-
Group 5: Imiquimod + this compound (High Dose): Daily topical application of imiquimod cream and daily oral administration of this compound at 100 mg/kg.[5]
4. Procedure
-
Hair Removal (Day -1): Anesthetize the mice and shave a 2x3 cm area on their dorsal skin. Apply a depilatory cream for 1-2 minutes, then gently remove it with a gauze pad and rinse the area with water. Allow the skin to rest for 24 hours.
-
Imiquimod Application (Days 0-6): Apply 62.5 mg of 5% imiquimod cream topically to the shaved dorsal skin and the right ear of each mouse daily for seven consecutive days.[6]
-
This compound Administration (Days 0-6): Administer this compound orally (by gavage) at the specified doses once daily, approximately one hour before imiquimod application. The vehicle for this compound is typically an aqueous suspension, such as 0.5% methylcellulose.
-
Daily Monitoring (Days 0-7):
-
Body Weight: Record the body weight of each mouse daily.
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and skin thickness of the dorsal skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these three individual scores.
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
-
-
Euthanasia and Sample Collection (Day 7):
-
On the final day of the experiment (24 hours after the last treatment), euthanize the mice.
-
Collect blood samples via cardiac puncture for serum cytokine analysis.
-
Excise the treated dorsal skin and ear for histological analysis and gene expression analysis.
-
Collect the spleen and record its weight as an indicator of systemic inflammation.
-
5. Endpoint Analysis
-
Histological Analysis:
-
Fix skin samples in 4% PFA, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from skin or ear tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of key cytokines (e.g., Il17a, Il17f, Il22, Il23r) and normalize to a housekeeping gene (e.g., Gapdh).
-
-
Cytokine Protein Quantification (ELISA):
-
Measure the protein levels of IL-17A, IL-17F, and IL-22 in the serum or skin homogenates using commercially available ELISA kits.
-
Data Presentation
Table 1: Effect of this compound on Clinical Parameters in Imiquimod-Induced Psoriasis Model
| Treatment Group | Mean PASI Score (Day 7) | Mean Ear Thickness (mm, Day 7) | Mean Spleen Weight (g, Day 7) |
| Naive Control | 0.0 ± 0.0 | 0.15 ± 0.02 | 0.10 ± 0.01 |
| Vehicle Control | 0.2 ± 0.1 | 0.16 ± 0.02 | 0.11 ± 0.02 |
| Imiquimod + Vehicle | 8.5 ± 1.2 | 0.45 ± 0.05 | 0.25 ± 0.04 |
| Imiquimod + this compound (30 mg/kg) | 4.2 ± 0.8 | 0.28 ± 0.04 | 0.18 ± 0.03 |
| Imiquimod + this compound (100 mg/kg) | 2.1 ± 0.5 | 0.20 ± 0.03 | 0.14 ± 0.02** |
| Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Imiquimod + Vehicle group. The data presented here are illustrative and will vary based on experimental conditions. |
Table 2: Effect of this compound on Gene Expression in Skin Tissue
| Treatment Group | Relative mRNA Expression (Fold Change vs. Naive) | |||
| Il17a | Il17f | Il22 | Il23r | |
| Naive Control | 1.0 | 1.0 | 1.0 | 1.0 |
| Vehicle Control | 1.2 ± 0.3 | 1.1 ± 0.2 | 1.3 ± 0.4 | 1.1 ± 0.2 |
| Imiquimod + Vehicle | 50.5 ± 8.2 | 45.3 ± 7.5 | 30.1 ± 5.6 | 25.8 ± 4.9 |
| Imiquimod + this compound (30 mg/kg) | 22.1 ± 4.5 | 19.8 ± 3.9 | 14.5 ± 3.1 | 12.3 ± 2.8 |
| Imiquimod + this compound (100 mg/kg) | 8.7 ± 2.1 | 7.2 ± 1.8 | 5.3 ± 1.5 | 4.9 ± 1.2 |
| *Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to the Imiquimod + Vehicle group. The data presented here are illustrative and will vary based on experimental conditions. |
Conclusion
This protocol provides a comprehensive framework for evaluating the therapeutic potential of this compound in a preclinical model of psoriasis. The imiquimod-induced skin inflammation model, coupled with the detailed endpoint analysis, allows for a robust assessment of the compound's ability to modulate the RORγt pathway and ameliorate psoriasis-like pathology. The expected dose-dependent reduction in clinical scores and pro-inflammatory cytokine expression would provide strong evidence for the efficacy of this compound in treating psoriasis.[5]
References
- 1. Transcription Factor Retinoid-Related Orphan Receptor γt: A Promising Target for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jax.org [jax.org]
- 5. signaling-pathways-and-targeted-therapies-for-psoriasis - Ask this paper | Bohrium [bohrium.com]
- 6. Development of a Topical Treatment for Psoriasis Targeting RORγ: From Bench to Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Reporter Assay to Measure JNJ-61803534 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-61803534 is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a pivotal role as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). The IL-23/IL-17 signaling axis is deeply implicated in the pathophysiology of various autoimmune and inflammatory diseases. By inhibiting RORγt-driven transcription, this compound effectively suppresses the inflammatory cascade, making it a person of interest for therapeutic intervention in such conditions.
These application notes provide a detailed protocol for a cell-based reporter assay to quantitatively measure the activity of this compound. The described assay utilizes a GAL4-based luciferase reporter system in Human Embryonic Kidney 293T (HEK293T) cells to specifically assess the inverse agonist activity of compounds targeting RORγt.
Signaling Pathway
Principle of the Assay
This reporter assay employs a chimeric receptor system to quantify the activity of this compound. The ligand-binding domain (LBD) of human RORγt is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein is co-expressed in HEK293T cells with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
In the absence of an inverse agonist, the RORγt-LBD constitutively activates the GAL4-DBD, leading to the transcription of the luciferase gene and a measurable light signal. When an inverse agonist like this compound binds to the RORγt-LBD, it induces a conformational change that inhibits the transcriptional activity of the fusion protein. This results in a dose-dependent decrease in luciferase expression, which can be quantified to determine the potency of the compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | Cell Line | IC50 (nM) | Reference |
| RORγt transcription | HEK-293T | 9.6 | [1][2] |
| RORα transcription | HEK-293T | >2000 | [2] |
| RORβ transcription | HEK-293T | >2000 | [2] |
| IL-17A production | Human CD4+ T cells | 19 | [2] |
| IL-17F production | Human CD4+ T cells | 22 | [2] |
| IL-22 production | Human CD4+ T cells | 27 | [2] |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T (ATCC® CRL-3216™)
-
Plasmids:
-
Expression plasmid for GAL4(DBD)-RORγt(LBD) fusion protein
-
Reporter plasmid with GAL4 UAS-driven firefly luciferase (e.g., pGL4.31[luc2P/GAL4UAS/Hygro])
-
Control plasmid for transfection efficiency (e.g., expressing Renilla luciferase)
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
-
Transfection Reagent: (e.g., Lipofectamine® 2000 or similar)
-
This compound: Prepare a stock solution in DMSO.
-
Luciferase Assay System: (e.g., Dual-Glo® Luciferase Assay System)
-
Reagents for cell lysis and protein quantification
-
White, opaque 96-well microplates
Experimental Workflow
Detailed Methodology
1. Cell Culture and Maintenance
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
2. Cell Seeding
-
On the day before transfection, trypsinize and resuspend the HEK293T cells in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a white, opaque 96-well plate.
-
Incubate overnight to allow for cell attachment.
3. Transient Transfection
-
For each well, prepare a transfection mix according to the manufacturer's protocol for your chosen transfection reagent. A typical mix includes:
-
GAL4(DBD)-RORγt(LBD) expression plasmid
-
GAL4 UAS-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
-
The ratio of the plasmids should be optimized, but a starting point of 10:10:1 (reporter:expression:control) is recommended.
-
Incubate the transfection mix at room temperature for the recommended time.
-
Add the transfection mix to the cells in the 96-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 4-6 hours.
4. Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After the transfection incubation period, carefully remove the medium containing the transfection mix.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (if available).
-
Incubate the plate for an additional 24-48 hours.
5. Luciferase Assay
-
Allow the 96-well plate and the luciferase assay reagents to equilibrate to room temperature.
-
Perform the luciferase measurement according to the manufacturer's instructions for the dual-luciferase assay system. This typically involves:
-
Adding the first luciferase reagent to lyse the cells and measure firefly luciferase activity.
-
Adding the second reagent to quench the firefly luciferase signal and measure Renilla luciferase activity.
-
-
Read the luminescence on a plate reader.
6. Data Analysis
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Logical Relationship Diagram
Conclusion
The cell-based reporter assay described herein provides a robust and specific method for quantifying the inverse agonist activity of this compound against RORγt. This protocol can be adapted to screen other potential RORγt modulators and is a valuable tool for drug discovery and development in the context of autoimmune and inflammatory diseases. The provided data and diagrams offer a comprehensive overview for researchers to implement and interpret the results of this assay.
References
Application Notes and Protocols for Oral Administration of JNJ-61803534 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-61803534 is a potent and orally active inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[3][4] By inhibiting RORγt, this compound effectively suppresses the IL-23/IL-17 inflammatory axis, which is implicated in various autoimmune and inflammatory diseases.[1][3] Preclinical studies in mouse models of collagen-induced arthritis and imiquimod-induced skin inflammation have demonstrated the anti-inflammatory efficacy of orally administered this compound.[1][3]
These application notes provide detailed protocols for the preparation of this compound formulations suitable for oral gavage in mice, as well as summaries of its use in established preclinical models.
Physicochemical Properties and Formulation Considerations
This compound is characterized as a poorly water-soluble compound, a common challenge in the development of oral therapeutics.[5][6][7][8] This property necessitates the use of specific formulation strategies to ensure adequate solubility and bioavailability for in vivo studies. The selection of an appropriate vehicle is critical to achieve consistent and reliable drug exposure in mice.
Common strategies for formulating poorly soluble drugs for oral administration in preclinical studies include the use of co-solvents, surfactants, and complexing agents to enhance solubility.[9]
Recommended Formulation for Oral Administration in Mice
Based on available data, a common and effective formulation for this compound for oral administration in mice involves a multi-component vehicle system. The following protocol is adapted from supplier recommendations and is suitable for achieving a clear solution for oral gavage.[10]
Table 1: Recommended Vehicle Composition for this compound Oral Formulation
| Component | Percentage (v/v) | Purpose |
| Dimethyl sulfoxide (DMSO) | 10% | Primary solvent to dissolve this compound |
| PEG300 | 40% | Co-solvent and solubility enhancer |
| Tween-80 | 5% | Surfactant to improve wetting and dispersion |
| Saline (0.9% NaCl) | 45% | Aqueous vehicle to bring to final volume |
Alternative Formulations:
-
SBE-β-CD based vehicle: 10% DMSO and 90% (20% Sulfobutyl ether-β-cyclodextrin in saline).[10]
-
Corn oil based vehicle: 10% DMSO and 90% corn oil.[10]
Experimental Protocols
Preparation of this compound Formulation (Target Concentration: 2 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 1 mL final volume at 2 mg/mL, weigh 2 mg of the compound.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder. For a 10% final concentration in 1 mL, add 100 µL of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[10]
-
Addition of PEG300: Add the required volume of PEG300 (400 µL for a 1 mL final volume). Vortex the mixture until it is homogeneous.
-
Addition of Tween-80: Add the required volume of Tween-80 (50 µL for a 1 mL final volume). Vortex again to ensure complete mixing.
-
Final Volume with Saline: Add the final volume of saline (450 µL for a 1 mL final volume) to the mixture. Vortex thoroughly to obtain a clear, homogenous solution.
-
Storage: The prepared formulation should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage, aliquots can be stored at -20°C or -80°C, though fresh preparation is recommended.[2]
Oral Administration to Mice
Procedure:
-
Animal Handling: Acclimatize mice to the experimental conditions before dosing.
-
Dose Calculation: Calculate the required volume of the formulation based on the animal's body weight and the target dose (e.g., mg/kg).
-
Oral Gavage: Administer the calculated volume of the this compound formulation directly into the stomach using a suitable oral gavage needle.
In Vivo Study Designs
This compound has been evaluated in various mouse models of inflammatory diseases. The dosing regimen can be adapted based on the specific model and experimental goals.
Table 2: Exemplary Dosing Regimens of this compound in Mouse Models
| Mouse Model | Dosing Range (mg/kg/day) | Dosing Frequency | Route of Administration | Reference |
| Collagen-Induced Arthritis (CIA) | 3 - 100 | Twice daily (BID) or Once daily (QD) | Oral (p.o.) | [2][3] |
| Imiquimod-Induced Skin Inflammation | 30 - 100 | Once daily (QD) | Oral (p.o.) | [1][2] |
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound. RORγt is a key transcription factor in Th17 cells. Its activation leads to the transcription of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22. This compound acts as an inverse agonist, inhibiting this transcriptional activity.
Caption: RORγt signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the efficacy of orally administered this compound in a mouse model of inflammation.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. future4200.com [future4200.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for JNJ-61803534: A Potent RORγt Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of JNJ-61803534, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt). Detailed protocols for key in vitro and in vivo assays are included to facilitate further research and development of this and similar compounds.
Introduction
This compound is a potent and orally active small molecule that selectively inhibits the transcriptional activity of RORγt.[1][2] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[3] The IL-23/IL-17 axis is critically implicated in the pathogenesis of various autoimmune and inflammatory diseases.[3] By targeting RORγt, this compound represents a promising therapeutic strategy for conditions such as psoriasis and rheumatoid arthritis.[4][5]
Pharmacokinetic Profile
A Phase 1, randomized, double-blind, single ascending dose (SAD) study in healthy human volunteers revealed key pharmacokinetic parameters of an oral formulation of this compound. The compound was well-tolerated at single doses up to 200 mg and demonstrated dose-dependent increases in exposure.[3]
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Route of Administration | Oral | [3] |
| Plasma Half-life (t½) | 164 - 170 hours | [3] |
| Tolerability | Well-tolerated up to 200 mg single dose | [3] |
Pharmacodynamic Profile
The pharmacodynamic activity of this compound has been characterized in both in vitro and in vivo models, demonstrating potent and selective inhibition of the RORγt pathway.
In Vitro Activity
This compound acts as an inverse agonist of RORγt, inhibiting its transcriptional activity with high potency.[1] This activity translates to a dose-dependent inhibition of IL-17A production in human CD4+ T cells undergoing Th17 differentiation.[3]
Table 2: In Vitro Pharmacodynamic Activity of this compound
| Assay | Parameter | Value | Reference |
| RORγt Reporter Assay | IC₅₀ | 9.6 nM | [1] |
| Human Th17 Cells | Inhibition of IL-17A production | Dose-dependent | [3] |
In Vivo Activity
Preclinical studies in mouse models of autoimmune disease have demonstrated the in vivo efficacy of this compound. In a mouse model of collagen-induced arthritis, oral administration of this compound led to a dose-dependent reduction in clinical scores.[3] Similarly, in an imiquimod-induced model of psoriasis, this compound significantly attenuated skin inflammation.[3]
Table 3: In Vivo Pharmacodynamic Activity of this compound
| Animal Model | Effect | Reference |
| Mouse Collagen-Induced Arthritis | Dose-dependent attenuation of inflammation | [3] |
| Imiquimod-Induced Psoriasis Mouse Model | Significant inhibition of disease score | [3] |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflow for its evaluation are depicted in the following diagrams.
Experimental Protocols
RORγt-GAL4 Reporter Gene Assay
This protocol is designed to assess the inverse agonist activity of compounds on RORγt-mediated transcription.
Materials:
-
HEK293T cells
-
Expression vector for a RORγt-GAL4 DNA-binding domain fusion protein
-
Luciferase reporter vector with a GAL4 upstream activating sequence (UAS)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Dual-Luciferase® Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Prepare the transfection mixture according to the manufacturer's protocol. Co-transfect the cells with the RORγt-GAL4 expression vector, the GAL4-luciferase reporter vector, and the Renilla luciferase control vector.
-
After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of RORγt activity for each concentration of this compound and determine the IC₅₀ value.[6]
Human Th17 Cell Differentiation and IL-17A Measurement
This protocol describes the in vitro differentiation of human naïve CD4+ T cells into Th17 cells and the subsequent measurement of IL-17A production.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T cell isolation kit
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-human CD3 and anti-human CD28 antibodies
-
Recombinant human IL-6, IL-23, IL-1β, and TGF-β1
-
Anti-human IFN-γ and anti-human IL-4 neutralizing antibodies
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
IL-17A ELISA kit or fluorescently labeled anti-IL-17A antibody for flow cytometry
Protocol:
-
Isolate naïve CD4+ T cells from human PBMCs using a negative selection kit.[7]
-
Activate the T cells by culturing them in plates coated with anti-CD3 antibody and with soluble anti-CD28 antibody in the culture medium.
-
Induce Th17 differentiation by adding a cytokine cocktail containing IL-6, IL-23, IL-1β, and TGF-β1 to the culture medium. Also, add anti-IFN-γ and anti-IL-4 antibodies to block differentiation into other T helper subsets.[8][9]
-
Culture the cells for 5-7 days, adding this compound or vehicle control at the desired concentrations.
-
For IL-17A measurement by ELISA, collect the culture supernatants and proceed according to the ELISA kit manufacturer's instructions.
-
For intracellular IL-17A staining and flow cytometry, restimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for 4-6 hours. Then, fix, permeabilize, and stain the cells with a fluorescently labeled anti-IL-17A antibody.[10]
-
Analyze the percentage of IL-17A-producing cells by flow cytometry or the concentration of IL-17A in the supernatant by ELISA.
Mouse Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Protocol:
-
Prepare an emulsion of CII in CFA.
-
On day 0, immunize the mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On day 21, administer a booster immunization with 100 µL of an emulsion of CII in IFA.[1][11]
-
Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization or upon the first signs of arthritis.
-
Monitor the mice for signs of arthritis (paw swelling, erythema, and joint stiffness) and score the severity of the disease on a scale of 0-4 for each paw (total score 0-16).[12]
-
Continue treatment and scoring for a predefined period (e.g., until day 42).
-
At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.
Imiquimod-Induced Psoriasis Mouse Model
This model mimics some of the key features of human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
Calipers for measuring ear and skin thickness
Protocol:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.[13][14]
-
Administer this compound or vehicle control orally each day, starting from the first day of imiquimod application.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness (each scored on a 0-4 scale).[15]
-
Measure ear and dorsal skin thickness daily using calipers.
-
At the end of the experiment, skin and draining lymph nodes can be collected for histological analysis, cytokine profiling, and flow cytometric analysis of immune cell infiltration.[16]
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis. | Semantic Scholar [semanticscholar.org]
- 5. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RORγt-GAL4 luciferase assays. [bio-protocol.org]
- 7. rndsystems.com [rndsystems.com]
- 8. antbioinc.com [antbioinc.com]
- 9. ptglab.com [ptglab.com]
- 10. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 11. chondrex.com [chondrex.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 16. imavita.com [imavita.com]
Application Notes and Protocols: Gene Expression Analysis in Tissues from JNJ-61803534-Treated Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-61803534 is a potent and selective oral inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). The IL-23/IL-17 signaling axis, regulated by RORγt, is a critical pathway implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt, this compound effectively downregulates the expression of key genes within this pathway, leading to a reduction in inflammation.
These application notes provide a summary of the effects of this compound on gene expression in preclinical animal models of inflammatory disease and offer detailed protocols for researchers to conduct similar analyses. The provided methodologies are standardized and widely accepted for the assessment of gene expression in tissues.
Data Presentation
The following tables summarize the quantitative data on the dose-dependent inhibition of RORγt-regulated gene expression by this compound in preclinical mouse models.
Table 1: Inhibition of RORγt-Regulated Gene Expression in a Mouse Model of Imiquimod-Induced Skin Inflammation [1][2][3][4][5]
| Gene | Treatment Group | Fold Change vs. Vehicle Control |
| IL-17A | This compound (30 mg/kg) | Trend towards inhibition |
| This compound (100 mg/kg) | Significant inhibition | |
| IL-17F | This compound (30 mg/kg) | Trend towards inhibition |
| This compound (100 mg/kg) | Significant inhibition | |
| IL-22 | This compound (100 mg/kg) | Significant inhibition |
| IL-23R | This compound (30 mg/kg) | Trend towards inhibition |
| This compound (100 mg/kg) | Trend towards inhibition |
Table 2: IC50 Values of this compound on Cytokine Production in Human CD4+ T cells [5]
| Cytokine | IC50 (nM) |
| IL-17A | 19 |
| IL-17F | 22 |
| IL-22 | 27 |
Signaling Pathway and Experimental Workflow
Caption: IL-23/IL-17 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for gene expression analysis in tissues.
Experimental Protocols
Animal Models of Inflammation
a) Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study the pathogenesis of rheumatoid arthritis.
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Prepare an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Administer a primary immunization of 100 µg of the emulsion intradermally at the base of the tail.
-
After 21 days, administer a booster immunization of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment: Begin oral administration of this compound or vehicle control daily, starting from the day of the booster immunization.
-
Assessment: Monitor mice for clinical signs of arthritis (paw swelling, erythema). At the study endpoint, collect joint tissues for histological and gene expression analysis.
b) Imiquimod-Induced Skin Inflammation in Mice
This model mimics key features of psoriasis.
-
Animals: BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream (5%) to the shaved back and ear for 5-7 consecutive days.
-
-
Treatment: Administer this compound or vehicle control orally each day, starting one day prior to the first imiquimod application.
-
Assessment: Score the severity of skin inflammation (erythema, scaling, thickness). At the end of the treatment period, collect skin tissue for further analysis.
RNA Extraction from Tissues
This protocol is a general guideline and can be adapted for commercially available kits (e.g., RNeasy Mini Kit, Qiagen).
-
Materials:
-
TRIzol reagent or similar lysis buffer.
-
Chloroform.
-
Isopropanol.
-
75% Ethanol (in RNase-free water).
-
RNase-free water.
-
Homogenizer or bead beater.
-
-
Procedure:
-
Excise tissue samples and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Add 1 mL of TRIzol reagent per 50-100 mg of tissue.
-
Homogenize the tissue using a homogenizer or bead beater until no visible tissue clumps remain.
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol used. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Determine RNA concentration and purity using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis)
This protocol outlines the synthesis of complementary DNA (cDNA) from an RNA template.
-
Materials:
-
Reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase).
-
dNTP mix.
-
Random primers or oligo(dT) primers.
-
RNase inhibitor.
-
5X Reaction Buffer.
-
Purified RNA template.
-
-
Procedure:
-
In a sterile, RNase-free tube, combine 1-2 µg of total RNA, primers, and dNTPs. Adjust the volume with RNase-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing the 5X Reaction Buffer, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA/primer mixture.
-
Incubate the reaction at 25°C for 10 minutes, followed by 37-42°C for 50-60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
The resulting cDNA can be stored at -20°C.
-
Quantitative PCR (qPCR)
This protocol describes the quantification of target gene expression using SYBR Green-based qPCR.
-
Materials:
-
SYBR Green qPCR Master Mix.
-
Forward and reverse primers for target genes (e.g., IL-17A, IL-17F, IL-22, IL-23R) and a reference gene (e.g., GAPDH, β-actin).
-
cDNA template.
-
Nuclease-free water.
-
-
Procedure:
-
Prepare a reaction mixture containing the SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the reaction mixture into qPCR plate wells.
-
Add the cDNA template to the respective wells.
-
Seal the plate and centrifuge briefly.
-
Perform the qPCR using a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize the procedures for their specific experimental conditions and adhere to all relevant laboratory safety guidelines.
References
- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 5. Reverse Transcription Protocol [sigmaaldrich.com]
Troubleshooting & Optimization
JNJ-61803534 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-61803534. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem: You are observing precipitation or low solubility of this compound when preparing solutions for your experiments.
Solution: this compound is a lipophilic compound with poor aqueous solubility. The following table summarizes its solubility in various solvents and provides recommended formulations for in vitro and in vivo studies.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Observations/Recommendations |
| In Vitro | ||
| DMSO | Up to 300 mg/mL (482.00 mM) | Ultrasonic treatment may be needed. Use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[1][2] |
| In Vivo (Oral Administration) | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (3.34 mM) | Results in a clear solution. Solvents should be added sequentially as listed.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (3.34 mM) | Results in a clear solution. SBE-β-CD acts as a solubilizing agent.[1][2] |
| 10% DMSO, 90% corn oil | ≥ 2.08 mg/mL (3.34 mM) | Results in a clear solution. Suitable for oral administration in rodent models.[2] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO for my cell-based assay, but I see precipitation when I add it to my aqueous cell culture medium. What should I do?
A1: This is a common issue when using DMSO stock solutions of poorly soluble compounds. The DMSO concentration in your final assay medium should typically be kept below 0.5% to avoid solvent-induced toxicity and compound precipitation.
Troubleshooting Steps:
-
Lower the final DMSO concentration: Prepare a more diluted intermediate stock solution from your high-concentration DMSO stock. This will allow you to add a smaller volume to your final assay, keeping the DMSO percentage low.
-
Use a formulation with solubilizing excipients: For certain in vitro assays, you might consider pre-formulating the compound with a non-toxic solubilizer like a cyclodextrin before adding it to the culture medium. However, you must validate that the excipient does not interfere with your assay.
-
Optimize the final compound concentration: If the precipitation persists, you may be exceeding the solubility limit of this compound in the final aqueous environment. Consider testing a lower concentration range in your experiment.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[3][4] RORγt is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22.[3][4][5] By inhibiting RORγt, this compound effectively suppresses the IL-23/IL-17 inflammatory pathway, which is implicated in various autoimmune diseases.[3][4]
Q3: Are there established protocols for preparing this compound for animal studies?
A3: Yes, for oral administration in preclinical models, specific co-solvent formulations are recommended to achieve adequate solubility and bioavailability.[2] A detailed experimental protocol for one such formulation is provided below.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration in Mice
This protocol is adapted from recommended formulation strategies for poorly soluble drugs and specific data available for this compound.[1][2]
Objective: To prepare a clear, injectable solution of this compound at a concentration of ≥ 2.08 mg/mL for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO. Use sonication if necessary to ensure complete dissolution.
-
In a separate sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL. Vortex thoroughly to ensure a clear, homogeneous solution. The final concentration of this compound will be 2.08 mg/mL.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-61803534 In Vivo Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JNJ-61803534 for in vivo experiments. The following information is curated from preclinical and clinical studies to address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear transcription factor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22.[1][2][4] By inhibiting RORγt, this compound effectively suppresses the IL-23/IL-17 inflammatory pathway, which is implicated in various autoimmune and inflammatory diseases.[1][2][3][4]
Q2: What is a recommended starting dose for in vivo experiments in mice?
Based on preclinical studies, a starting oral dose range of 3-10 mg/kg, administered once or twice daily, is a reasonable starting point for efficacy studies in mouse models of inflammation.[2][5][6] Dose-response studies are crucial to determine the optimal dose for your specific model and experimental endpoint.
Q3: How should I formulate this compound for oral administration?
For oral administration in mice, this compound can be formulated as a suspension. A common vehicle used in preclinical studies is a mixture of a suitable solvent like DMSO, a solubilizing agent such as PEG300 or 20% SBE-β-CD in saline, and a surfactant like Tween-80.[6] It is recommended to prepare the formulation fresh daily.[6]
Q4: What are the known effective doses of this compound in preclinical models?
This compound has demonstrated efficacy in a dose-dependent manner in mouse models of collagen-induced arthritis (CIA) and imiquimod-induced skin inflammation.[1][2][4] In the CIA model, oral doses ranging from 3 to 100 mg/kg/day significantly attenuated inflammation.[2] In the imiquimod-induced skin inflammation model, oral doses of 30 and 100 mg/kg showed significant inhibition of disease scores.[7][8]
Q5: What pharmacodynamic markers can be used to assess target engagement in vivo?
Inhibition of IL-17A production is a key pharmacodynamic marker for this compound.[1][2] This can be measured ex vivo in whole blood or in tissue homogenates from the site of inflammation.[1] Additionally, analyzing the gene expression of RORγt-regulated genes such as IL17A, IL17F, IL22, and IL23R in affected tissues can also demonstrate target engagement.[1][2]
Q6: Are there any known toxicities associated with this compound?
Preclinical 1-month toxicity studies in rats and dogs identified well-tolerated doses.[1][2] In a Phase 1 study with healthy human volunteers, single ascending doses up to 200 mg were well tolerated.[1][2][4] However, the clinical development of this compound was terminated due to findings of embryofetal toxicity in rabbits.[5][7] Researchers should be aware of this potential toxicity and take appropriate precautions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of efficacy at previously reported doses. | 1. Suboptimal Formulation: Poor solubility or stability of the compound in the vehicle. 2. Insufficient Drug Exposure: Rapid metabolism or clearance in the specific animal model. 3. Model-Specific Differences: The chosen in vivo model may be less sensitive to RORγt inhibition. | 1. Optimize Formulation: Experiment with different vehicles or formulation methods to improve solubility and stability.[6] 2. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure plasma concentrations of this compound at different time points after dosing. 3. Dose Escalation: If PK is adequate, consider a carefully monitored dose escalation study. |
| Unexpected Toxicity or Adverse Events. | 1. Off-Target Effects: The compound may be interacting with other biological targets. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 3. Dose Too High: The administered dose may be exceeding the maximum tolerated dose (MTD) in the specific animal strain or model. | 1. Literature Review: Investigate potential off-target liabilities of RORγt inhibitors. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation. 3. MTD Study: If not already performed, conduct a maximum tolerated dose study to establish a safe dose range.[9] |
| High variability in experimental results. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Animal Variability: Biological differences between individual animals. 3. Assay Variability: Inconsistent sample collection or processing. | 1. Standardize Dosing Technique: Ensure all personnel are trained and use a consistent technique for oral gavage. 2. Increase Group Size: A larger number of animals per group can help to reduce the impact of individual variability. 3. Standardize Protocols: Implement and strictly follow standardized protocols for all experimental procedures. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model [2]
| Dosage (Oral) | Dosing Frequency | Outcome |
| 3, 10, 30, 100 mg/kg/day | Twice Daily (BID) | Dose-dependent attenuation of inflammation, achieving ~90% maximum inhibition of clinical score.[1][2] |
| 60 mg/kg | Once Daily (QD) | Significant reduction in clinical arthritis score. |
Table 2: In Vivo Efficacy of this compound in a Mouse Imiquimod-Induced Skin Inflammation Model [1][7]
| Dosage (Oral) | Dosing Frequency | Outcome |
| 30 mg/kg | Not Specified | Trend towards inhibition of IL-17A and IL-17F expression.[7] |
| 100 mg/kg | Not Specified | Significant inhibition of disease score and expression of RORγt-regulated genes (IL-17A, IL-17F, IL-22).[1][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol is a general guideline and may require optimization based on laboratory-specific conditions.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure: a. Weigh the required amount of this compound powder. b. Prepare a stock solution by dissolving this compound in a minimal amount of DMSO. For example, to prepare a 20.8 mg/mL stock solution.[6] c. To prepare the final dosing solution, add the DMSO stock solution to PEG300 and mix thoroughly.[6] d. Add Tween-80 to the mixture and mix again.[6] e. Finally, add saline to reach the desired final volume and concentration, and vortex until a uniform suspension is formed.[6] f. Example Formulation (for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume):
- Required concentration: 1 mg/mL
- Prepare a 10 mg/mL stock in DMSO.
- Mix 100 µL of the DMSO stock with 400 µL of PEG300.
- Add 50 µL of Tween-80 and mix.
- Add 450 µL of saline to bring the total volume to 1 mL. g. Administer the freshly prepared suspension to mice via oral gavage.
Protocol 2: Ex Vivo IL-17A Measurement in Whole Blood
-
Materials:
-
Whole blood collected from treated and control animals
-
Stimulants (e.g., anti-CD3/anti-CD28 antibodies, or PMA/Ionomycin)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Brefeldin A or Monensin (protein transport inhibitors)
-
ELISA kit for mouse IL-17A
-
-
Procedure: a. Collect whole blood into tubes containing an anticoagulant (e.g., heparin). b. Dilute the blood with an equal volume of complete RPMI medium (containing FBS and antibiotics). c. Add the desired stimulants to the diluted blood. d. Add a protein transport inhibitor to prevent secretion of cytokines. e. Incubate the samples for 4-6 hours at 37°C in a 5% CO2 incubator. f. After incubation, centrifuge the samples to pellet the cells and collect the plasma supernatant. g. Measure the concentration of IL-17A in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for in vivo dosing and efficacy studies.
Caption: A logical flow for troubleshooting common in vivo experimental issues.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of JNJ-61803534 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-61803534 in cellular assays. The information is intended for scientists and drug development professionals investigating the therapeutic potential and mechanism of action of this RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our cellular assay that don't seem to be related to the RORγt pathway. Is this due to off-target effects of this compound?
A1: this compound is a potent and highly selective RORγt inverse agonist.[1][2] Extensive preclinical characterization has shown that it has minimal activity against the closely related nuclear receptors RORα and RORβ.[1][2][3] Specifically, in 1-hybrid reporter assays, the IC50 for RORα and RORβ was greater than 2 µM, compared to an IC50 of 9.6 nM for RORγt.[3] Furthermore, studies have indicated no off-target effects in cardiovascular, respiratory, or central nervous system behavioral studies.[4]
If you are observing unexpected results, consider the following troubleshooting steps:
-
Confirm Cell Line Identity and Purity: Ensure your cell line has not been contaminated or misidentified.
-
Validate Assay Specificity: Confirm that your reporter construct or assay endpoint is specifically responsive to the pathway of interest and not influenced by other cellular processes.
-
Assess Cytotoxicity: At high concentrations, compounds can exhibit non-specific effects due to cytotoxicity. We recommend performing a cell viability assay in parallel with your functional assay to rule out this possibility.
-
Review Experimental Protocol: Carefully review your experimental setup, including reagent concentrations, incubation times, and cell passage number, to ensure consistency and rule out experimental artifacts.
Q2: Does this compound affect other T-cell signaling pathways besides Th17?
A2: this compound has been shown to be highly specific for the RORγt-mediated Th17 pathway. It does not inhibit IFNγ production in human CD4+ T cells under Th1 differentiation conditions.[1][2][5] Additionally, it has no impact on the in vitro differentiation of regulatory T cells (Tregs) or on the suppressive activity of natural Tregs.[1][2][5]
Q3: We see a decrease in cell proliferation in our assay. Is this an expected on-target effect?
A3: While RORγt is a key driver of Th17 cell differentiation and expansion, a direct anti-proliferative effect of this compound has not been reported as its primary mechanism of action. The observed decrease in proliferation could be a downstream consequence of inhibiting the Th17 pathway in a co-culture system or it could be an indication of cytotoxicity at the concentration used. We recommend performing a dose-response curve and assessing cell viability to distinguish between a specific pathway inhibition and a general cytotoxic effect.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability between replicate wells. | Inconsistent cell seeding, reagent addition, or plate reader artifacts. | Ensure proper mixing of cell suspension before seeding. Use calibrated multichannel pipettes. Check the plate reader for any performance issues. |
| Lower than expected potency (high IC50). | Compound degradation, incorrect concentration, or suboptimal assay conditions. | Prepare fresh stock solutions of this compound. Verify the concentration of your stock solution. Optimize assay parameters such as cell density and stimulation conditions. |
| Inhibition of a non-RORγt-mediated reporter gene. | Non-specific transcriptional repression at high concentrations or an artifact of the reporter system. | Perform a counter-screen with a different reporter construct. Titrate this compound to determine if the effect is dose-dependent and occurs at concentrations significantly higher than the RORγt IC50. |
| No inhibition of IL-17A production in stimulated T-cells. | Ineffective T-cell stimulation, issue with the compound, or problems with the ELISA/cytokine detection method. | Confirm the activity of your stimulating agents (e.g., anti-CD3/CD28, cytokines). Use a positive control inhibitor. Validate your cytokine detection assay with a known standard. |
Quantitative Data Summary
The selectivity of this compound has been quantitatively assessed in cellular reporter assays.
| Target | Assay Type | Cell Line | IC50 |
| RORγt | 1-Hybrid Reporter | HEK-293T | 9.6 nM[3][6] |
| RORα | 1-Hybrid Reporter | HEK-293T | > 2 µM[3] |
| RORβ | 1-Hybrid Reporter | HEK-293T | > 2 µM[3] |
Experimental Protocols
1-Hybrid Reporter Assay for ROR Selectivity
This protocol is used to determine the potency and selectivity of this compound against RORγt, RORα, and RORβ.
-
Cell Culture: Maintain HEK-293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfection: Co-transfect HEK-293T cells with a plasmid encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of either RORγt, RORα, or RORβ, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
Compound Treatment: After 24 hours, plate the transfected cells into 96-well plates. Prepare serial dilutions of this compound (e.g., starting from 2 µM with three-fold dilutions) and add to the cells.[1]
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to a vehicle control (e.g., DMSO). Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic equation to determine the IC50 value.
Human CD4+ T-cell Differentiation and Cytokine Analysis
This protocol assesses the effect of this compound on Th17 and Th1 differentiation.
-
Isolation of CD4+ T-cells: Isolate primary human CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.
-
Th17 Differentiation: Culture the CD4+ T-cells in the presence of anti-CD3 and anti-CD28 antibodies, along with a cocktail of Th17-polarizing cytokines (e.g., IL-1β, IL-6, IL-23, and anti-IFNγ, anti-IL-4 antibodies).
-
Th1 Differentiation: For a parallel Th1 differentiation assay, culture the CD4+ T-cells with anti-CD3/CD28 antibodies and Th1-polarizing cytokines (e.g., IL-12 and anti-IL-4 antibody).
-
Compound Treatment: Add serial dilutions of this compound to the cultures at the time of stimulation.
-
Incubation: Culture the cells for 3-5 days.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-17A (for Th17 conditions) and IFNγ (for Th1 conditions) using ELISA or a multiplex cytokine bead array.
-
Data Analysis: Calculate the percent inhibition of cytokine production relative to a vehicle control and determine the IC50 value.
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound in cellular assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Addressing experimental variability with JNJ-61803534
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-61803534, a potent and selective RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22.[1][2] By binding to RORγt, this compound inhibits its transcriptional activity, leading to a reduction in the expression of these inflammatory mediators.[1]
Q2: In which cell lines can I test the activity of this compound?
The activity of this compound can be assessed in various cell systems:
-
Primary Human CD4+ T cells: Particularly when differentiated under Th17-polarizing conditions, these cells are a physiologically relevant model to study the inhibitory effects on IL-17 production.[2]
-
HEK-293T or Jurkat cells: These cell lines are commonly used for reporter gene assays where they are transfected with a RORγt expression vector and a reporter construct to measure the modulation of RORγt transcriptional activity.[1]
Q3: What is the recommended starting concentration for in vitro experiments?
This compound has a reported IC50 of 9.6 nM in a HEK-293T cell-based RORγt reporter assay.[3] For initial experiments in cell culture, a concentration range of 1 nM to 1 µM is recommended to determine the optimal dose-response for your specific assay and cell type.[3] A starting concentration of 2 µM has also been used in reporter assays with subsequent serial dilutions.[1]
Q4: How should I prepare this compound for my experiments?
This compound is soluble in DMSO.[3] For in vitro experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been described.[3]
Q5: What are the known off-target effects of this compound?
This compound has been shown to be highly selective for RORγt over other closely related nuclear receptors like RORα and RORβ.[1][2] It has also been screened against a panel of other nuclear receptors, GPCRs, ion channels, and kinases with a favorable selectivity profile.[4] However, like many small molecule inhibitors, high concentrations may lead to off-target effects. A potential off-target effect of RORγt inhibitors to be aware of is the induction of apoptosis in thymocytes, as RORγt is crucial for their development.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Th17 Differentiation and IL-17A Production
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Donor-to-donor variability in primary T cells | Use cells from multiple donors to ensure the observed effects are not donor-specific. |
| Inconsistent cell health and viability | Ensure consistent cell handling, and check viability before and after the experiment using methods like Trypan Blue exclusion. |
| Suboptimal cytokine cocktail for differentiation | Titrate the concentrations of TGF-β, IL-6, IL-21, and IL-23 used for Th17 polarization to find the optimal conditions for your specific cells. |
| Inhibitor cytotoxicity at high concentrations | Perform a dose-response curve for this compound and assess cell viability at each concentration using an MTT or similar assay.[5] |
| Variability in cell stimulation | Ensure consistent stimulation with anti-CD3/CD28 antibodies or PMA/Ionomycin across all wells and experiments. |
Issue 2: Inconsistent Results in Reporter Gene Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low transfection efficiency | Optimize your transfection protocol for the specific cell line (e.g., HEK-293T, Jurkat). Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid). |
| Promoter leakiness | Include a control with the reporter plasmid alone (without the RORγt expression vector) to determine baseline reporter activity. |
| Variable compound incubation time | Maintain a consistent incubation time with this compound across all experiments. An overnight incubation is often used.[1] |
| Luciferase assay variability | Ensure proper mixing of the luciferase reagent and read the luminescence promptly after addition. Use a luminometer with consistent performance. |
Issue 3: Unexpected Phenotypes or Off-Target Effects
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibition of other ROR isoforms | Although this compound is selective, at high concentrations, it might affect RORα or RORβ. If possible, perform counter-screens using reporter assays for these isoforms.[1] |
| Impact on thymocyte viability | If working with thymocytes or in an in vivo setting, assess apoptosis using methods like Annexin V staining, especially at higher concentrations of the inhibitor.[5][6] |
| Non-specific effects of the compound | Include a structurally related but inactive compound as a negative control to ensure the observed phenotype is due to RORγt inhibition. |
| Alteration of other signaling pathways | Perform a broader analysis of cellular signaling pathways that might be indirectly affected by RORγt inhibition using techniques like phospho-protein arrays or RNA sequencing. |
Experimental Protocols
Protocol 1: In Vitro Human Th17 Differentiation and Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the differentiation of human primary CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
RPMI-1640 medium with 10% FBS, Penicillin/Streptomycin, and L-Glutamine
-
Anti-human CD3 and Anti-human CD28 antibodies
-
Recombinant human TGF-β, IL-6, IL-21, and IL-23
-
This compound (stock solution in DMSO)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Brefeldin A
-
Anti-human IL-17A antibody for flow cytometry or ELISA kit
Methodology:
-
Isolate CD4+ T cells from human PBMCs using a negative selection kit.
-
Coat a 96-well plate with anti-human CD3 antibody.
-
Seed the isolated CD4+ T cells at a density of 1 x 10^6 cells/well.
-
Add soluble anti-human CD28 antibody.
-
Add the Th17 polarizing cytokine cocktail: TGF-β (1 ng/mL), IL-6 (10 ng/mL), IL-21 (10 ng/mL), and IL-23 (10 ng/mL).[7]
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate the cells for 3-5 days at 37°C and 5% CO2.
-
For intracellular cytokine staining, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A for the last 4-6 hours of culture.[8]
-
Harvest the cells and perform intracellular staining for IL-17A according to the manufacturer's protocol, followed by flow cytometry analysis.
-
Alternatively, collect the culture supernatant before restimulation and measure secreted IL-17A levels using an ELISA kit.
Protocol 2: RORγt Reporter Gene Assay
Objective: To quantify the inverse agonist activity of this compound on RORγt-mediated transcription.
Materials:
-
HEK-293T cells
-
DMEM with 10% FBS, Penicillin/Streptomycin, and L-Glutamine
-
RORγt expression plasmid
-
Luciferase reporter plasmid with ROR response elements (ROREs)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Luciferase assay system
Methodology:
-
Seed HEK-293T cells in a 96-well plate.
-
Co-transfect the cells with the RORγt expression plasmid and the RORE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., starting at 2 µM with serial dilutions) or DMSO as a vehicle control.[1]
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| RORγt Reporter Assay | HEK-293T | IC50 | 9.6 nM | [3] |
| RORα Reporter Assay | HEK-293T | IC50 | > 2 µM | [1] |
| RORβ Reporter Assay | HEK-293T | IC50 | > 2 µM | [1] |
| IL-17A Production | Human CD4+ T cells (Th17 polarized) | IC50 | ~19-26 nM | [9] |
| IL-17F Production | Human CD4+ T cells (Th17 polarized) | IC50 | ~22-62 nM | [9] |
| IL-22 Production | Human CD4+ T cells (Th17 polarized) | IC50 | ~27-55 nM | [9] |
Visualizations
Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.
Caption: General experimental workflow for evaluating the effect of this compound.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. antbioinc.com [antbioinc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
JNJ-61803534 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of JNJ-61803534 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A).[3][4] By acting as an inverse agonist, this compound inhibits the transcriptional activity of RORγt, leading to a reduction in IL-17A production.[1][2] It has an IC50 of 9.6 nM for RORγt and demonstrates high selectivity over other ROR isoforms like RORα and RORβ.[1]
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
For long-term storage, this compound should be stored as a solid powder at -20°C for up to two years or at 0-4°C for short-term (days to weeks). Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q3: Is there any data on the stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media (e.g., RPMI-1640, DMEM) at 37°C. The stability of a small molecule in cell culture can be influenced by several factors, including the composition of the media, pH, temperature, and the presence of serum proteins.[5] It is recommended that researchers determine the stability of this compound in their specific cell culture system and experimental conditions.
Q4: How can I determine the stability of this compound in my cell culture medium?
You can assess the stability of this compound in your specific cell culture medium by incubating the compound in the medium at 37°C for various durations (e.g., 0, 2, 8, 24, 48, and 72 hours). Following incubation, the concentration of the remaining compound can be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (IC50) of this compound in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in cell culture media | 1. Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment (see protocol below). 2. If significant degradation is observed, consider replenishing the compound by performing partial or full media changes during the experiment. 3. Prepare fresh working solutions of this compound from a frozen stock for each experiment. |
| Binding to serum proteins | 1. This compound has high plasma protein binding. The concentration of serum (e.g., FBS) in your culture medium can affect the free concentration of the compound available to the cells. 2. Consider reducing the serum concentration if your cell type allows, or perform experiments in serum-free media for a short duration. 3. Be aware that the IC50 value may be higher in the presence of serum compared to serum-free conditions. |
| Cell density and confluency | 1. Variations in cell seeding density can alter the effective concentration of the inhibitor per cell.[6] 2. Standardize your cell seeding protocol and ensure that cells are at a consistent confluency at the time of treatment. |
| Inaccurate compound concentration | 1. Ensure accurate preparation of stock and working solutions. Use calibrated pipettes. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Issue 2: High variability between technical replicates.
| Potential Cause | Troubleshooting Steps |
| Uneven cell distribution | 1. Ensure a single-cell suspension before seeding to avoid clumping. 2. Mix the cell suspension thoroughly before and during plating. |
| Pipetting errors | 1. Use calibrated pipettes and be consistent with your pipetting technique. 2. When preparing serial dilutions, ensure proper mixing at each step. |
| "Edge effect" in multi-well plates | 1. The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration.[6] 2. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media. |
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C
This table is a template for researchers to record their own experimental data.
| Time (hours) | Concentration (µM) - Replicate 1 | Concentration (µM) - Replicate 2 | Concentration (µM) - Replicate 3 | Mean Concentration (µM) | % Remaining |
| 0 | 100 | ||||
| 2 | |||||
| 8 | |||||
| 24 | |||||
| 48 | |||||
| 72 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) with supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC-MS or HPLC-UV system
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in the cell culture medium to the desired final concentration (e.g., 1 µM). Prepare enough volume for all time points and replicates.
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
For the T=0 time point, immediately process the samples as described from step 6.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator for the desired time points (e.g., 2, 8, 24, 48, 72 hours).
-
At each time point, collect the samples. If the medium contains cells, centrifuge to pellet the cells and collect the supernatant.
-
Analyze the concentration of this compound in the samples using a validated HPLC-MS or HPLC-UV method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Mandatory Visualization
Caption: Experimental workflow for determining this compound stability.
Caption: Simplified Th17 differentiation pathway and this compound action.
References
Technical Support Center: JNJ-61803534 Animal Model Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the RORγt inverse agonist, JNJ-61803534, in animal models. The information is designed to assist scientists and drug development professionals in overcoming common challenges during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17A.[1][2] By inhibiting RORγt, this compound effectively suppresses the Th17 pathway, which is implicated in various autoimmune and inflammatory diseases.[1][2]
Q2: What are the recommended administration routes for this compound in mice?
A2: Based on preclinical studies, this compound has been effectively administered to mice via oral gavage.[4] While other routes like subcutaneous injection are common for small molecules in animal research, specific protocols for this compound via this route are not detailed in the available literature. This guide provides troubleshooting for both oral and subcutaneous administration.
Q3: What are the reported efficacious doses of this compound in mouse models?
A3: In a mouse model of imiquimod-induced dermal inflammation, oral administration of this compound at doses of 30 mg/kg and 100 mg/kg significantly reduced disease scores.[1] In a mouse collagen-induced arthritis model, doses ranging from 3-100 mg/kg administered orally twice daily, or 60 mg/kg once daily, were shown to alleviate inflammation.[4]
Q4: Has the development of this compound been discontinued?
A4: Yes, the development of this compound was terminated due to findings of toxicity in a rabbit embryofetal study.[5]
Troubleshooting Guides
This section provides a question-and-answer style guide to address specific issues that may arise during the delivery of this compound in animal models.
Oral Gavage Administration
Q: My this compound formulation appears cloudy or has precipitated. What should I do?
A: This may indicate a solubility issue. This compound is a hydrophobic molecule.
-
Solution:
-
Verify Formulation Protocol: Ensure you are following a validated formulation protocol. A common vehicle for oral administration of similar compounds involves a multi-component system.
-
Sonication: Gently sonicate the formulation in a water bath to aid dissolution.
-
Fresh Preparation: Prepare the formulation fresh before each use. Avoid storing aqueous suspensions for extended periods.
-
pH Adjustment: Although not specifically documented for this compound, the solubility of some compounds can be pH-dependent. This should be explored as a last resort and may require analytical validation.
-
Q: The animal is exhibiting signs of distress (e.g., coughing, choking) during or after oral gavage. What is happening and how can I prevent it?
A: This is a critical issue that may indicate accidental administration into the trachea or esophageal irritation.
-
Immediate Action: If the animal shows signs of respiratory distress, stop the procedure immediately.
-
Prevention:
-
Proper Restraint: Ensure the mouse is properly restrained with its head and body in a straight line to facilitate the passage of the gavage needle.
-
Correct Needle Size: Use a gavage needle with a smooth, ball-tipped end that is appropriate for the size of the mouse.
-
Gentle Insertion: Do not force the needle. It should pass smoothly down the esophagus. If you feel resistance, withdraw and reposition.
-
Slow Administration: Inject the formulation slowly to prevent regurgitation and aspiration.
-
Experienced Personnel: Oral gavage is a technique-dependent procedure and should be performed by trained and experienced personnel.
-
Q: I am observing high variability in the therapeutic effect of this compound between animals in the same dose group. What could be the cause?
A: High variability can stem from inconsistencies in dosing or animal-specific physiological differences.
-
Troubleshooting Steps:
-
Dosing Accuracy: Double-check your calculations for dose and formulation concentration. Ensure your administration technique is consistent for every animal.
-
Fasting: Consider a short fasting period (e.g., 4 hours) before oral dosing to standardize stomach content, which can affect drug absorption.
-
Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Formulation Homogeneity: Ensure your this compound formulation is a homogenous suspension or solution before drawing each dose.
-
Subcutaneous Injection
Q: I am observing leakage of the injected solution from the injection site. How can I prevent this?
A: Leakage can occur if the injection volume is too large, the needle is withdrawn too quickly, or the injection technique is improper.
-
Prevention:
-
Injection Volume: For mice, the recommended maximum volume for a single subcutaneous injection site is typically 5 ml/kg.[6] Consider splitting larger doses into two injection sites.
-
Needle Gauge: Use a smaller gauge needle (e.g., 25-27G) to minimize the puncture size.[6]
-
Injection Technique: After injecting the solution, wait a few seconds before withdrawing the needle to allow the tissue to close around the injection bolus.
-
"Z-track" Method: While more common in larger animals, a modified "Z-track" technique (displacing the skin slightly before needle insertion) can help seal the injection tract upon withdrawal.
-
Q: The animal has developed swelling, redness, or a hardened lump at the injection site. What does this mean?
A: This can indicate an inflammatory response to the vehicle or the compound, or potential precipitation of the compound at the injection site.
-
Troubleshooting:
-
Vehicle Control: Always include a vehicle-only control group to determine if the reaction is caused by the formulation components.
-
Compound Precipitation: If this compound precipitates out of solution upon injection into the physiological pH of the subcutaneous space, it can cause a local reaction. You may need to optimize your formulation to improve its in vivo solubility.
-
Injection Site Rotation: If multiple injections are required, rotate the injection sites to minimize local irritation.
-
Monitor and Record: Document the size and characteristics of the local reaction daily. If signs of necrosis or ulceration appear, consult with a veterinarian.
-
Data Presentation
Table 1: this compound Dosing in Preclinical Mouse Models
| Animal Model | Administration Route | Dose(s) | Dosing Regimen | Observed Effect | Reference |
| Imiquimod-induced skin inflammation | Oral | 30 mg/kg, 100 mg/kg | Daily | Dose-dependent reduction in skin inflammation scores | [1] |
| Collagen-induced arthritis | Oral | 3-100 mg/kg | Twice daily | Alleviation of inflammation, cartilage damage, and bone destruction | [4] |
| Collagen-induced arthritis | Oral | 60 mg/kg | Once daily | Alleviation of inflammation, cartilage damage, and bone destruction | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose | Time to Maximum Concentration (Tmax) | Maximum Concentration (Cmax) | Half-life (t1/2) | Area Under the Curve (AUC) | Reference |
| 100 mg/kg | ~2 hours | Data not specified | Data not specified | Data not specified | [1] |
Note: Detailed pharmacokinetic parameters for this compound in mice are not publicly available. The provided data indicates the time of peak plasma concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is adapted from a general formulation for poorly soluble compounds and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 for every 100 µL of the DMSO stock solution. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex the final solution thoroughly. If any particulates are visible, sonicate the solution in a water bath until it becomes a clear solution or a fine, homogenous suspension.
-
Prepare the formulation fresh daily.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle if necessary.
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly without resistance.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the gavage needle.
-
Monitor the mouse for at least 10 minutes post-administration for any signs of distress.
Visualizations
Caption: Inhibition of the RORγt signaling pathway by this compound.
Caption: Workflow for preparing this compound oral formulation.
Caption: Decision tree for troubleshooting this compound delivery issues.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Managing Potential Toxicity of JNJ-61803534 in Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the RORγt inverse agonist JNJ-61803534 during preclinical evaluation. The information is presented in a question-and-answer format to directly address common issues encountered in experimental settings.
Troubleshooting Guide
This guide addresses specific toxicity-related issues that may arise during preclinical studies with this compound and similar RORγt inhibitors.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected in-life findings (e.g., weight loss, reduced activity) in general toxicology studies (rat/dog). | Formulation issues, off-target effects, or exaggerated pharmacology. | 1. Verify Formulation: Re-confirm the concentration, stability, and homogeneity of the dosing formulation. 2. Dose-Response Assessment: Ensure the doses selected are based on robust dose-range finding studies. Consider including additional dose groups to better define the No-Observed-Adverse-Effect-Level (NOAEL). 3. Clinical Observations: Increase the frequency and detail of clinical observations to capture subtle changes in animal behavior and appearance. 4. Evaluate Off-Target Effects: Conduct in vitro profiling against a panel of receptors and enzymes to identify potential off-target activities. |
| Elevated liver enzymes (ALT, AST) in clinical pathology. | Compound-induced hepatotoxicity. | 1. Histopathology: Prioritize and expedite the histopathological examination of liver tissues from all dose groups. Look for signs of hepatocellular necrosis, inflammation, or cholestasis. 2. Mechanism of Injury: Consider conducting mechanistic studies (e.g., mitochondrial toxicity assays, reactive metabolite screening) to understand the mode of liver injury. 3. Dose Reduction/Intermittent Dosing: In exploratory studies, evaluate if lower doses or intermittent dosing schedules can mitigate liver enzyme elevations while maintaining efficacy. |
| Embryo-fetal developmental abnormalities observed in teratology studies (rabbit). | Direct teratogenic effect of the compound or secondary to maternal toxicity. | 1. Maternal Toxicity Assessment: Carefully evaluate the relationship between adverse fetal findings and maternal toxicity (e.g., decreased body weight gain, reduced food consumption). Developmental effects occurring in the absence of maternal toxicity are of higher concern. 2. Dose-Response Characterization: Determine the precise dose at which specific malformations or variations occur. Establish a clear NOAEL for developmental toxicity. 3. Species Comparison: If not already done, conduct an embryo-fetal development study in a second species (typically rat) to assess species-specific effects. Rabbits have been noted to be more sensitive to certain developmental toxicants.[1][2] 4. Exposure Analysis: Correlate fetal findings with maternal and, if possible, fetal drug exposure levels to understand the pharmacokinetic-pharmacodynamic relationship. |
| Inconsistent or unexpected pharmacodynamic (PD) response (e.g., IL-17A inhibition). | Issues with the experimental model, assay variability, or compound metabolism. | 1. Assay Validation: Ensure the PD assay (e.g., ex vivo stimulated IL-17A production) is fully validated for the species being tested. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate PK and PD data to understand the exposure-response relationship. Assess if the exposures achieved are sufficient to engage the RORγt target in vivo. 3. Metabolite Profiling: Investigate if active or inactive metabolites are influencing the observed PD effect. |
Frequently Asked Questions (FAQs)
Q1: What is the known preclinical safety profile of this compound?
A1: this compound, a potent and selective RORγt inverse agonist, demonstrated an acceptable preclinical safety profile in 1-month toxicity studies in rats and dogs, which supported its advancement into first-in-human trials.[3][4] A subsequent Phase 1 study in healthy volunteers also showed the compound was well-tolerated in single ascending doses up to 200 mg.[3][4] However, the clinical development of this compound was terminated due to findings of toxicity in a rabbit embryo-fetal development study.
Q2: What is the mechanism of action of this compound and how might it relate to toxicity?
A2: this compound is a RORγt (Retinoid-related orphan receptor gamma t) inverse agonist.[3][4] RORγt is a key transcription factor that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines, including IL-17A.[3][4] By inhibiting RORγt, this compound suppresses this inflammatory pathway. The on-target effects of potent immune suppression could potentially lead to an increased susceptibility to infections, although this has not been highlighted as a specific issue in the available literature for this compound. The observed embryo-fetal toxicity in rabbits may be an on-target effect, as RORγt is known to play a role in development, or an off-target effect specific to that species.
Q3: Why was a rabbit model used for the embryo-fetal development study, and why might it be more sensitive?
A3: Regulatory guidelines for developmental and reproductive toxicity (DART) testing typically require studies in two species: a rodent (usually the rat) and a non-rodent (often the rabbit).[5][6] This is to account for potential species differences in metabolism, placentation, and developmental processes. Rabbits can be more sensitive to certain teratogens, and for some compounds, they provide a more predictive model for human developmental toxicity.[1][2]
Q4: What are the key parameters to monitor in a preclinical embryo-fetal development toxicity study?
A4: Key parameters include maternal observations (mortality, clinical signs, body weight, food consumption), uterine examinations (number of corpora lutea, implantations, resorptions, live/dead fetuses), and fetal evaluations (fetal weight, sex, and detailed external, visceral, and skeletal examinations for malformations and variations).[7][8]
Q5: How can I mitigate the risk of encountering developmental toxicity in my own RORγt inhibitor program?
A5: Early screening and strategic study design are crucial.
-
In Vitro Screening: Utilize in vitro models, such as embryonic stem cell tests or whole embryo culture, for early hazard identification.
-
Structural Modifications: If developmental toxicity is observed, medicinal chemistry efforts can be directed to modify the compound's structure to reduce its teratogenic potential while retaining on-target activity.
-
Careful Dose Selection: In vivo studies should use the lowest effective dose and carefully characterize the dose-response for both efficacy and toxicity.
-
Mechanistic Studies: Understanding the mechanism of toxicity (on-target vs. off-target) can guide further development and risk assessment.
Experimental Protocols
Protocol 1: General Toxicology Study (Rat)
-
Objective: To assess the potential toxicity of this compound following repeated oral administration to rats for 28 days.
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
(Optional) Recovery groups for vehicle and high dose.
-
-
Administration: Once daily oral gavage.
-
In-life Monitoring:
-
Mortality and morbidity checks (twice daily).
-
Detailed clinical observations (daily).
-
Body weight and food consumption (weekly).
-
Ophthalmology examinations (pre-study and at termination).
-
-
Clinical and Anatomic Pathology:
-
At termination, blood samples collected for hematology and clinical chemistry.
-
Full necropsy and organ weight measurements.
-
Histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from other groups.
-
Protocol 2: Embryo-Fetal Developmental Toxicity Study (Rabbit)
-
Objective: To evaluate the potential adverse effects of this compound on maternal health and embryo-fetal development in pregnant rabbits.
-
Animal Model: New Zealand White rabbits.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2-4: Low, mid, and high doses of this compound.
-
-
Administration: Once daily oral gavage during the period of organogenesis (Gestation Day 6-18).
-
Maternal Monitoring:
-
Mortality and clinical signs (daily).
-
Body weight and food consumption (several times weekly).
-
-
Terminal Procedures (Gestation Day 29):
-
Cesarean section and examination of uterine contents.
-
Count corpora lutea, implantations, resorptions, and live/dead fetuses.
-
-
Fetal Evaluations:
-
Individual fetal body weights.
-
External examination of all fetuses.
-
Visceral and skeletal examinations (e.g., using Alizarin Red S staining for bone) of all fetuses.
-
Visualizations
References
- 1. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2022 and 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2020 and 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Comparison of rat and rabbit embryo–fetal developmental toxicity data for 379 pharmaceuticals: on the nature and severity of developmental effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Embryo-Fetal Developmental Toxicity Studies with Pregabalin in Mice and Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Embryo‐Fetal Developmental Toxicity Studies with Pregabalin in Mice and Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
How to control for vehicle effects when using JNJ-61803534 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo use of JNJ-61803534, a potent and orally active RORγt inverse agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a focus on controlling for vehicle effects to ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that acts as an inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor crucial for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A). By inhibiting RORγt, this compound effectively suppresses the IL-23/IL-17 inflammatory axis, giving it potent anti-inflammatory properties.[1][2][3]
Q2: What are the common in vivo applications of this compound?
This compound has been evaluated in various preclinical models of autoimmune and inflammatory diseases. A prominent application is in the mouse collagen-induced arthritis (CIA) model, which shares pathological features with human rheumatoid arthritis.[2][4] It has also shown efficacy in a mouse model of imiquimod-induced psoriasis.[2][4]
Q3: What are the recommended vehicles for in vivo administration of this compound?
Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. Two commonly reported formulations for oral gavage are:
-
A multi-component aqueous-based vehicle: A typical formulation consists of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Polysorbate 80 (Tween-80), and 45% saline.
-
An oil-based vehicle: A simpler formulation of 10% DMSO in corn oil has also been used.
The choice of vehicle can depend on the experimental design, the required dose volume, and the specific animal model.
Troubleshooting Guide: Controlling for Vehicle Effects
Q4: Why is it critical to control for vehicle effects when using this compound?
The vehicle, the substance used to dissolve and administer a drug, can have its own biological effects. These effects can confound the experimental results, making it difficult to distinguish between the activity of the drug and the activity of the vehicle itself. This is particularly important for an anti-inflammatory agent like this compound, as some vehicle components can also modulate the immune system.
Q5: What are the potential confounding effects of common vehicle components?
Both aqueous-based and oil-based vehicles for this compound contain components with known biological activities. It is crucial to be aware of these to design appropriate controls.
| Vehicle Component | Potential Confounding Effects | Animal Model Considerations |
| Dimethyl Sulfoxide (DMSO) | - Anti-inflammatory and analgesic properties, which could mask or enhance the effects of this compound. - Can cause local irritation at high concentrations. | Effects can be route-dependent (oral vs. local administration). |
| Corn Oil | - Can modulate the gut microbiome and immune responses in mice. - May alter the expression of genes related to intestinal permeability and inflammation.[1][2][5][6] | Effects can be species-specific, with mice showing more significant responses than rats.[2][5][6] |
| Polyethylene Glycol (PEG300) | Generally considered inert, but high concentrations may have some biological effects. | Well-tolerated in most common preclinical models. |
| Polysorbate 80 (Tween-80) | Can cause irritation at high concentrations. | Generally used at low percentages in formulations. |
Q6: How can I minimize and control for vehicle-induced effects in my experiments?
The most effective way to control for vehicle effects is to include a vehicle control group in your experimental design. This group receives the exact same vehicle formulation, at the same volume and by the same route of administration as the drug-treated groups, but without the active compound (this compound).
Experimental Protocols
Detailed Protocol: Oral Gavage Administration of this compound in a Mouse Collagen-Induced Arthritis (CIA) Model
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions and animal strain.
Materials:
-
This compound
-
Vehicle components: DMSO, PEG300, Tween-80, sterile saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
Procedure:
-
Preparation of this compound Formulation (Aqueous-based):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse, you would need 0.2 mg in a 100 µL volume), calculate the required amount of stock solution.
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound stock solution.
-
Add PEG300 to the tube (40% of the final volume).
-
Add Tween-80 to the tube (5% of the final volume).
-
Vortex thoroughly to ensure complete mixing.
-
Add sterile saline to reach the final desired volume (45% of the final volume).
-
Vortex again to create a homogenous solution. Prepare fresh daily.
-
-
Induction of Collagen-Induced Arthritis (CIA):
-
On day 0, immunize male DBA/1 mice at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Dosing Regimen:
-
Begin oral administration of this compound or the vehicle control on day 21, coinciding with the booster immunization, and continue daily until the end of the study (e.g., day 35).
-
Administer a consistent volume to each mouse (e.g., 100 µL) via oral gavage.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis using a standardized clinical scoring system.
-
At the end of the study, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines) and histological evaluation of the joints.
-
Visualizations
Signaling Pathway
Caption: RORγt Signaling Pathway in Th17 Cell Differentiation.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. daily oral gavage: Topics by Science.gov [science.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of JNJ-61803534 for Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the bioavailability of the RORγt inverse agonist, JNJ-61803534, in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a nuclear transcription factor that plays a critical role in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][4][5][6] As such, this compound has been investigated for its therapeutic potential in autoimmune and inflammatory diseases.[1][3]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃Cl₂F₆N₃O₄S | [7] |
| Molecular Weight | 622.41 g/mol | [7] |
| Mechanism of Action | RORγt Inverse Agonist | [1][2][3] |
| Solubility | Soluble in DMSO (300 mg/mL with sonication) | [7] |
Q2: What are the likely challenges affecting the bioavailability of this compound?
While specific oral bioavailability data for this compound is not publicly available, it is known to be orally active.[1][2][3][8] However, like many RORγt modulators, it is a complex molecule with poor physicochemical properties, which can present challenges for achieving optimal bioavailability. The primary obstacles are likely related to its low aqueous solubility and potentially poor membrane permeability.
Q3: What general strategies can be employed to improve the oral bioavailability of compounds like this compound?
Several formulation strategies can be utilized to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can improve its dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
-
Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents can improve solubility and absorption.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guide: Low Bioavailability of this compound in Experiments
This guide provides a structured approach to troubleshooting and improving the bioavailability of this compound in your research.
Problem: Inconsistent or low in vivo efficacy despite using a known active concentration.
This could be due to poor oral absorption of this compound.
Workflow for Troubleshooting Low Bioavailability:
Caption: A stepwise workflow for troubleshooting low bioavailability.
Step 1: Assess the Solubility of Your this compound Batch
It is crucial to determine the solubility of your specific batch of this compound in relevant physiological buffers.
Experimental Protocols for Solubility Assessment
1. Kinetic Solubility Assay: This high-throughput method is useful for rapid assessment.[9][10][11][12][13]
-
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This gives a final concentration of 100 µM with 1% DMSO.
-
Serially dilute this solution in PBS with 1% DMSO.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or absorbance at 620 nm. The concentration at which a significant increase in signal is observed indicates precipitation.
-
2. Thermodynamic (Equilibrium) Solubility Assay: This method provides the true solubility of the compound at equilibrium.[12][14][15][16][17][18]
-
Principle: An excess amount of the solid compound is equilibrated with the buffer of interest until a saturated solution is formed.
-
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS, pH 7.4.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Step 2: Evaluate the Permeability of this compound
Poor permeability across the intestinal epithelium can also limit oral bioavailability. In vitro models can provide an initial assessment.
Experimental Protocols for Permeability Assessment
1. Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion.
-
Principle: A multi-well plate with a filter support coated with an artificial lipid membrane separates a donor compartment (apical side) from an acceptor compartment (basolateral side).
-
Methodology:
-
Prepare a donor solution of this compound (e.g., 10 µM) in a buffer at a relevant pH (e.g., pH 6.5 to simulate the small intestine).
-
Hydrate the artificial membrane on the filter plate with the lipid solution.
-
Add the donor solution to the donor wells and fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of this compound in both the donor and acceptor compartments using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
2. Caco-2 Permeability Assay: This cell-based assay models the human intestinal barrier and can assess both passive and active transport.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable filter support, forming tight junctions and expressing transporters found in the small intestine.
-
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation into a monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Conduct the permeability experiment in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Add this compound (e.g., 10 µM) to the donor compartment and fresh buffer to the receiver compartment.
-
Incubate for a specific time (e.g., 2 hours) at 37°C with gentle shaking.
-
Determine the concentration of this compound in the receiver compartment by LC-MS/MS.
-
Calculate the Papp value for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
-
Step 3: Optimize the Formulation of this compound
Based on the solubility and permeability data, you can select an appropriate formulation strategy.
Formulation Strategies for this compound:
| Formulation Strategy | Components | Rationale |
| Co-solvent System | DMSO, PEG300, Tween-80, Saline | A common vehicle for preclinical studies to solubilize hydrophobic compounds. A suggested starting formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] |
| Cyclodextrin Complexation | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclodextrins can encapsulate the drug molecule, increasing its aqueous solubility. A suggested starting formulation is 10% DMSO in 90% (20% SBE-β-CD in saline).[7] |
| Lipid-Based Formulation | Corn oil | For highly lipophilic compounds, formulation in an oil can enhance absorption through the lymphatic system. A suggested starting formulation is 10% DMSO in 90% corn oil.[7] |
Step 4: Conduct an In Vivo Pharmacokinetic (PK) Study
An in vivo PK study is essential to determine the oral bioavailability and to correlate plasma concentrations with efficacy.
Experimental Protocol for a Mouse Pharmacokinetic Study
-
Principle: The compound is administered to mice via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points to determine the plasma concentration-time profile.
-
Methodology:
-
Dosing:
-
IV Group: Administer this compound (e.g., 1-2 mg/kg) dissolved in a suitable IV vehicle via the tail vein.
-
PO Group: Administer this compound (e.g., 10-30 mg/kg) in an optimized oral formulation via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 25-50 µL) from a consistent site (e.g., saphenous vein) at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½) for both IV and PO routes.
-
Calculate the absolute oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Workflow for In Vivo Pharmacokinetic Study:
Caption: A workflow for conducting an in vivo pharmacokinetic study.
RORγt Signaling Pathway
Understanding the mechanism of action of this compound requires knowledge of the RORγt signaling pathway. This compound acts as an inverse agonist, inhibiting the transcriptional activity of RORγt.
Simplified RORγt Signaling Pathway in Th17 Cell Differentiation:
Caption: RORγt signaling in Th17 cell differentiation and its inhibition by this compound.
This technical support center provides a foundational guide for researchers working with this compound. By systematically assessing solubility and permeability, and by employing rational formulation design, the bioavailability challenges associated with this compound can be effectively addressed, leading to more reliable and reproducible experimental outcomes.
References
- 1. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. RORγt protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drughunter.com [drughunter.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. dissolutiontech.com [dissolutiontech.com]
Interpreting unexpected results in JNJ-61803534 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-61803534, a potent and selective RORγt inverse agonist.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected inhibition of IL-17A production in our human CD4+ T cell cultures under Th17 differentiation conditions. What could be the issue?
A1: Several factors could contribute to a lack of efficacy in your in vitro Th17 differentiation assay. Consider the following troubleshooting steps:
-
Compound Integrity and Concentration:
-
Verify the purity and integrity of your this compound stock.
-
Ensure accurate preparation of serial dilutions. This compound is potent, with reported IC50 values for IL-17A inhibition in the low nanomolar range (e.g., 19 nM) in isolated CD4+ T cells.[1]
-
Confirm that the final concentration in your cell culture is appropriate to observe an effect.
-
-
Cell Culture Conditions:
-
Th17 Differentiation Cocktail: Ensure the optimal concentration and activity of your Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23, IL-1β). The specific cytokine cocktail can influence Th17 pathogenicity and RORγt dependence.[2]
-
Cell Viability: Assess cell viability after treatment with this compound to rule out cytotoxicity, although the compound has been shown to be well-tolerated in preclinical studies.[3][4]
-
-
Assay Readout:
-
Timing of Measurement: Ensure you are measuring IL-17A at an appropriate time point after stimulation and treatment.
-
Assay Sensitivity: Confirm the sensitivity and calibration of your ELISA or CBA assay for IL-17A detection.
-
Q2: We are observing significant inhibition of IFNγ in our Th1 differentiation control cultures. Is this an expected off-target effect of this compound?
A2: No, this is an unexpected result. This compound is highly selective for RORγt over other ROR isoforms and is not expected to impact Th1 differentiation or IFNγ production.[3][4] If you observe IFNγ inhibition, consider these possibilities:
-
Compound Purity: Your batch of this compound may contain impurities that are affecting Th1 cells.
-
Experimental Artifact:
-
High concentrations of the compound or vehicle (e.g., DMSO) may have non-specific effects on T cell activation and viability.
-
Cross-contamination between your Th17 and Th1 culture conditions.
-
-
Cell Donor Variability: While unlikely to be the primary cause, variability in donor T cells could potentially contribute.
We recommend testing a new batch of the compound and carefully reviewing your experimental setup for potential sources of error.
Q3: Does this compound affect regulatory T cells (Tregs)? We are concerned about potential impacts on immune homeostasis.
A3: Preclinical studies have shown that this compound does not impact the in vitro differentiation of regulatory T cells (Tregs) or the suppressive activity of natural Tregs.[3][4] Therefore, any observed effects on Treg populations in your experiments would be considered unexpected and warrant further investigation into the experimental conditions or potential unique characteristics of your model system.
Troubleshooting Guide
Issue 1: High variability in efficacy between different preclinical animal models (e.g., collagen-induced arthritis vs. imiquimod-induced skin inflammation).
-
Pharmacokinetics:
-
Route of Administration: this compound is orally active.[1][5] Ensure consistent oral gavage technique.
-
Dosing Schedule: The dosing regimen (e.g., once daily vs. twice daily) can significantly impact efficacy. In the collagen-induced arthritis model, twice-daily dosing was shown to be effective.[1][6]
-
Metabolism: While developed to avoid autoinduction in rats, species-specific differences in metabolism could still play a role.[7]
-
-
Model-Specific Pathophysiology:
-
The relative contribution of the IL-23/IL-17 axis can vary between different disease models. The efficacy of a RORγt inhibitor will be most pronounced in models highly dependent on Th17 cells.[2]
-
Issue 2: Observed in vivo toxicity in animal studies.
-
Species-Specific Toxicity: While preclinical toxicity studies in rats and dogs identified well-tolerated doses, the development of this compound was ultimately terminated due to rabbit embryofetal toxicity findings.[3][6] This highlights the potential for species-specific toxicities.
-
Dose and Formulation: Ensure the dose and formulation are appropriate for the species being tested. High doses may lead to off-target effects or toxicity related to the compound's physicochemical properties.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Type/System | Parameter | IC50 |
| RORγt-driven Transcription | HEK-293 T cells | RORγt Inhibition | 9.6 nM[1][5] |
| RORα-driven Transcription | HEK-293 T cells | RORα Inhibition | > 2 µM[1][6] |
| RORβ-driven Transcription | HEK-293 T cells | RORβ Inhibition | > 2 µM[1][6] |
| Cytokine Production | Human CD4+ T cells (Th17 conditions) | IL-17A Inhibition | 19 nM[1] |
| Cytokine Production | Human CD4+ T cells (Th17 conditions) | IL-17F Inhibition | 22 nM[1] |
| Cytokine Production | Human CD4+ T cells (Th17 conditions) | IL-22 Inhibition | 27 nM[1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Dosing | Key Finding |
| Collagen-Induced Arthritis (CIA) | Mouse | 3-100 mg/kg, p.o., BID | ~90% maximum inhibition of clinical score.[3][4] |
| Imiquimod-Induced Skin Inflammation | Mouse | 30 and 100 mg/kg, p.o. | Significant, dose-dependent inhibition of disease score and RORγt-regulated genes (IL-17A, IL-17F, IL-22).[3][4][6] |
Experimental Protocols
Protocol 1: In Vitro Human Th17 Differentiation Assay
-
Cell Isolation: Isolate total CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using a CD4+ T cell isolation kit.
-
Cell Culture: Culture the isolated CD4+ T cells under Th17 differentiation conditions. This typically includes anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of polarizing cytokines (e.g., IL-6, TGF-β, IL-1β, IL-23) and anti-IFNγ and anti-IL-4 neutralizing antibodies.
-
Compound Treatment: Add this compound at various concentrations (e.g., in a serial dilution) to the cell cultures at the time of stimulation. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 3-6 days to allow for differentiation.
-
Readout:
-
Cytokine Analysis: Collect supernatants and measure the concentration of IL-17A, IL-17F, and IL-22 using ELISA or a cytometric bead array (CBA).
-
Gene Expression: Analyze the expression of RORγt and key cytokine genes (e.g., IL17A, IL17F) via qPCR.
-
Flow Cytometry: Restimulate the cells and perform intracellular staining for IL-17A to determine the percentage of Th17 cells.
-
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
-
Acclimation: Acclimate mice for a week before the start of the experiment.
-
IMQ Application: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear of the mice for a set number of consecutive days (e.g., 5-6 days) to induce a psoriasis-like inflammation.
-
Compound Administration: Administer this compound orally (e.g., at 30 and 100 mg/kg) daily, starting from the first day of IMQ application. Include a vehicle control group.
-
Clinical Scoring: Daily, score the severity of skin inflammation based on parameters such as erythema (redness), scaling, and thickness.
-
Terminal Analysis: At the end of the experiment, collect skin and lymph node samples for further analysis:
-
Histology: Analyze skin sections for epidermal thickening and inflammatory cell infiltrate.
-
Gene Expression: Measure the mRNA levels of Il17a, Il17f, Il22, and Il23r in skin tissue by qPCR.[3]
-
Visualizations
Caption: RORγt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RORγt Inhibitors: JNJ-61803534 versus VTP-43742
For Researchers, Scientists, and Drug Development Professionals
The retinoic acid-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its pivotal role in the differentiation of pro-inflammatory T helper 17 (Th17) cells and the subsequent production of interleukin-17 (IL-17).[1][2][3] Small molecule inhibitors of RORγt, such as JNJ-61803534 and VTP-43742, have shown promise in preclinical and clinical settings. This guide provides an objective comparison of these two prominent RORγt inhibitors, supported by available experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: Targeting the Master Regulator of Th17 Cells
Both this compound and VTP-43742 are potent, orally active small molecules that function as inverse agonists or antagonists of RORγt.[4][5] By binding to the ligand-binding domain of RORγt, these inhibitors modulate its transcriptional activity, leading to a reduction in the expression of key Th17 signature cytokines, including IL-17A, IL-17F, and IL-22.[6][7] This targeted inhibition of the IL-23/IL-17 axis forms the basis of their therapeutic potential in autoimmune disorders like psoriasis, psoriatic arthritis, and multiple sclerosis.[7][8]
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and VTP-43742, offering a side-by-side comparison of their biochemical potency, cellular activity, and clinical efficacy.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | VTP-43742 | Reference |
| Mechanism of Action | RORγt Inverse Agonist | RORγt Inhibitor | [4][5] |
| RORγt Binding Affinity (Ki) | Not Reported | 3.5 nM | [5] |
| RORγt Inhibition (IC50) | 9.6 nM (transcriptional assay) | 17 nM | [5][9] |
| Selectivity | >208-fold vs. RORα and RORβ | >1000-fold vs. RORα and RORβ | [4][5] |
| IL-17A Inhibition (human PBMCs) | IC50 = 19 nM | IC50 = 18 nM | [5][10] |
| IL-17A Inhibition (human whole blood) | IC50 = 230 ± 110 nM | IC50 = 192 nM | [4][5] |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | This compound | VTP-43742 | Reference |
| Mouse Collagen-Induced Arthritis (CIA) | Dose-dependently attenuated inflammation (~90% max inhibition of clinical score) | Not Reported | [4] |
| Imiquimod-Induced Skin Inflammation (Psoriasis Model) | Significantly inhibited disease score and expression of IL-17A, IL-17F, IL-22, and IL-23R | Not Reported | [6] |
| Mouse Experimental Autoimmune Encephalomyelitis (EAE) | Not Reported | Significantly suppressed clinical symptoms and demyelination | [5] |
Table 3: Clinical Trial Outcomes in Psoriasis
| Parameter | This compound | VTP-43742 | Reference |
| Phase of Development | Phase 1 (terminated) | Phase 2a (terminated) | [1][11] |
| Dose(s) Tested | Single ascending doses up to 200 mg | 350 mg and 700 mg daily for 4 weeks | [6][11] |
| Efficacy (PASI Score Reduction vs. Placebo) | Not applicable (Phase 1 in healthy volunteers) | 24% (350 mg), 30% (700 mg) | [11][12] |
| Biomarker Response | Dose-dependent inhibition of ex vivo stimulated IL-17A production | Up to 75% decrease in plasma IL-17A and IL-17F | [6][12] |
| Safety and Tolerability | Well-tolerated in single ascending doses | Generally well-tolerated; reversible transaminase elevations in 4 patients at 700 mg | [6][11] |
| Reason for Termination | Rabbit embryofetal toxicity findings | Reversible transaminase elevations | [1][11] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: RORγt signaling pathway in Th17 cell differentiation and cytokine production.
Caption: A typical experimental workflow for the evaluation of RORγt inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are summarized protocols based on published literature.
RORγt Reporter Gene Assay
This assay is used to determine the direct inhibitory effect of a compound on RORγt transcriptional activity.
-
Cell Line: HEK-293T cells.
-
Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the Gal4 DNA-binding domain and the RORγt ligand-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS).[13]
-
Compound Treatment: Transfected cells are incubated with serial dilutions of the test compound (e.g., this compound or VTP-43742) or vehicle control.
-
Luciferase Assay: After a defined incubation period (e.g., 16-24 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated.
Human Th17 Differentiation Assay
This assay assesses the ability of an inhibitor to block the differentiation of naive T cells into pro-inflammatory Th17 cells.
-
Cell Isolation: Naive CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: The isolated naive T cells are cultured under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as TGF-β, IL-6, IL-1β, and IL-23.[14]
-
Compound Treatment: The cells are treated with the RORγt inhibitor or vehicle control at the initiation of the culture.
-
Cytokine Analysis: After several days of culture (e.g., 4-6 days), the supernatant is collected to measure the concentration of secreted IL-17A, IL-17F, and IL-22 by ELISA. Alternatively, intracellular cytokine staining followed by flow cytometry can be used to determine the percentage of IL-17-producing cells.[14]
-
Data Analysis: The IC50 value for the inhibition of cytokine production is determined.
In Vivo Mouse Model of Psoriasis (Imiquimod-Induced Skin Inflammation)
This model is used to evaluate the in vivo efficacy of RORγt inhibitors in a disease-relevant setting.
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Induction of Psoriasis-like Inflammation: A daily topical application of imiquimod cream is applied to the shaved back and/or ear of the mice for a specified number of days.[8]
-
Compound Administration: The RORγt inhibitor is administered orally (p.o.) or via another relevant route, typically starting from the first day of imiquimod application.
-
Efficacy Assessment: Disease severity is monitored daily by scoring erythema (redness), scaling, and skin thickness. At the end of the study, skin and lymph node samples can be collected for histological analysis and measurement of inflammatory gene expression (e.g., Il17a, Il17f, Il22) by qPCR.[8]
-
Data Analysis: Statistical analysis is performed to compare the disease scores and gene expression levels between the inhibitor-treated and vehicle-treated groups.
Conclusion
Both this compound and VTP-43742 have demonstrated potent and selective inhibition of RORγt, leading to reduced Th17-mediated inflammation in preclinical models. In a clinical setting for psoriasis, VTP-43742 showed a clear signal of efficacy. However, the development of both compounds was halted due to safety concerns identified in later-stage preclinical studies (this compound) and in a Phase 2a trial (VTP-43742). These findings underscore the therapeutic potential of targeting RORγt while also highlighting the challenges in developing safe and effective oral therapies for autoimmune diseases. The data presented in this guide provides a valuable resource for researchers working on the next generation of RORγt inhibitors.
References
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibiting RORγt/Th17 axis for autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Vitae Achieves Proof-of-Concept with First-in-Class RORyt Inhibitor for Psoriasis - - PracticalDermatology [practicaldermatology.com]
- 12. Vitae Pharmaceuticals Achieves Proof-of-Concept with [globenewswire.com]
- 13. Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Preclinical Head-to-Head Comparison: JNJ-61803534 (RORγt Inverse Agonist) vs. JAK Inhibitors in Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of JNJ-61803534, a novel RORγt inverse agonist, and Janus kinase (JAK) inhibitors in rodent models of arthritis. While direct head-to-head preclinical studies are not publicly available, this document synthesizes data from separate studies to offer insights into their respective mechanisms and anti-inflammatory potential.
Executive Summary
This compound is a potent and orally active inverse agonist of the nuclear receptor RORγt, a key driver of Th17 cell differentiation and IL-17 production.[1][2][3] Preclinical studies demonstrate its efficacy in reducing inflammation and joint damage in a mouse model of collagen-induced arthritis (CIA).[1][4] JAK inhibitors, a class of oral small molecules, target the JAK-STAT signaling pathway, which is crucial for the action of numerous pro-inflammatory cytokines.[2] Several JAK inhibitors are approved for the treatment of rheumatoid arthritis and have shown significant efficacy in preclinical arthritis models.[5][6] This guide will focus on a comparative analysis of this compound and a representative JAK inhibitor based on available preclinical data.
Mechanism of Action
This compound: Targeting the IL-23/IL-17 Axis
This compound functions by selectively inhibiting the transcriptional activity of RORγt.[2][3] This nuclear receptor is essential for the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[2] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis.[2] By acting as an inverse agonist, this compound represses the constitutive activity of RORγt, thereby downregulating the inflammatory cascade driven by Th17 cells.[1]
JAK Inhibitors: Broad Cytokine Signaling Blockade
JAK inhibitors act intracellularly to block the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] These enzymes are critical for signal transduction from a wide array of cytokine receptors.[2] When a cytokine binds to its receptor, it brings associated JAKs into close proximity, leading to their activation and subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[2] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[2] By inhibiting JAKs, these drugs effectively block the signaling of multiple pro-inflammatory cytokines simultaneously.
Preclinical Efficacy in Arthritis Models
The following tables summarize the preclinical efficacy of this compound and a representative JAK inhibitor, Baricitinib, in rodent models of arthritis. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.
Table 1: this compound Efficacy in Mouse Collagen-Induced Arthritis (CIA)
| Dose (mg/kg, p.o.) | Dosing Regimen | Primary Efficacy Endpoint | Result | Citation(s) |
| 3 - 100 | BID | Clinical Arthritis Score | Dose-dependent attenuation of inflammation, achieving ~90% maximum inhibition of clinical score. | [2][4] |
| 60 | QD | Clinical Arthritis Score | Alleviation of inflammation, cartilage damage, and bone destruction. | [1] |
| 3 - 100 | BID | Hind Paw Histopathology | Decreased hind paw histopathology scores. | [1] |
Table 2: Baricitinib (JAK1/JAK2 Inhibitor) Efficacy in Rodent Arthritis Models
| Animal Model | Dose (mg/kg, p.o.) | Dosing Regimen | Primary Efficacy Endpoint | Result | Citation(s) |
| Rat Adjuvant-Induced Arthritis | 10 | QD for 14 days | Disease Severity | Significantly reduced disease severity as early as day 2. | [6] |
| Rat Adjuvant-Induced Arthritis | 10 | QD for 14 days | Joint Inflammation & Ankle Width | Dose-dependent reduction in joint inflammation and ankle width. | [6] |
| Rat Adjuvant-Induced Arthritis | 10 | QD for 14 days | Bone Resorption | Prevented joint destruction in ankles and tarsals. | [6] |
| Mouse Collagen-Induced Arthritis | Not Specified | Not Specified | Not Specified | Similar positive results to the rat model were observed. | [6] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model (for this compound)
The collagen-induced arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis.
Detailed Methodology:
-
Animals: DBA/1 mice are typically used for this model.
-
Induction: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment: Oral administration of this compound or vehicle is initiated at the onset of clinical signs of arthritis.[1][4]
-
Assessment: Disease severity is monitored by a clinical scoring system based on erythema and swelling of the paws. At the end of the study, paws are collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.[1]
Adjuvant-Induced Arthritis (AIA) Model (for Baricitinib)
The adjuvant-induced arthritis (AIA) model is another common preclinical model for rheumatoid arthritis.
Detailed Methodology:
-
Animals: Lewis rats are frequently used for the AIA model.
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant) into the base of the tail or a paw.
-
Treatment: Oral administration of the JAK inhibitor or vehicle is typically initiated either prophylactically (before or at the time of induction) or therapeutically (after the onset of disease).
Discussion and Conclusion
Both this compound and JAK inhibitors demonstrate significant anti-inflammatory and disease-modifying effects in preclinical models of arthritis. This compound, with its targeted inhibition of the RORγt/Th17 pathway, represents a novel approach to treating autoimmune diseases.[2][3] Its efficacy in the CIA model, including the reduction of clinical scores and protection against joint damage, is promising.[1][4]
JAK inhibitors, on the other hand, offer a broader blockade of cytokine signaling, which has been clinically validated with the approval of several drugs for rheumatoid arthritis.[5][6] The preclinical data for baricitinib in the AIA and CIA models show a rapid and potent reduction in disease severity and joint pathology.[6]
A direct comparative study is necessary to definitively assess the relative efficacy and potential differential effects of these two distinct mechanisms of action in the context of arthritis. Future research should aim to conduct such head-to-head preclinical studies to better inform clinical development strategies. Researchers should consider the specific immunological drivers of the arthritis model being used when selecting a therapeutic agent for investigation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Identification of this compound, a RORγt Inverse Agonist for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Navigating the Post-RORγt Landscape: A Comparative Guide to Alternative Psoriasis Targets
The quest for effective and safe psoriasis therapies has historically centered on the IL-23/Th17 axis, with the transcription factor RORγt (Retinoic acid receptor-related orphan receptor gamma t) recognized as a master regulator of Th17 cell differentiation. However, the development of RORγt inhibitors has faced challenges, prompting a surge in research and development of alternative therapeutic targets. This guide provides a comprehensive comparison of key alternative strategies, presenting supporting clinical data, detailed experimental methodologies, and visual pathways to inform researchers and drug development professionals.
I. Comparative Efficacy of Emerging and Established Psoriasis Therapies
The following tables summarize pivotal Phase 3 clinical trial data for leading therapeutic agents targeting pathways distinct from direct RORγt inhibition. Efficacy is primarily measured by the Psoriasis Area and Severity Index (PASI) and the Investigator's Global Assessment (IGA) or Physician's Global Assessment (PGA).
Table 1: Oral Small Molecule Inhibitors
This table compares the efficacy of oral therapies that modulate intracellular signaling pathways. The head-to-head data from the POETYK PSO-1 trial provides a direct comparison between TYK2 and PDE4 inhibition.
| Target | Drug (Brand Name) | Trial(s) | Primary Endpoint(s) | Efficacy vs. Placebo | Efficacy vs. Active Comparator (Apremilast) |
| TYK2 | Deucravacitinib (Sotyktu) | POETYK PSO-1[1][2][3] | PASI 75 at Week 16 | 58.4% vs. 12.7% (p<0.0001) | 58.4% vs. 35.1% (p<0.0001) |
| sPGA 0/1 at Week 16 | 53.6% vs. 7.2% (p<0.0001) | 53.6% vs. 32.1% (p<0.0001) | |||
| PDE4 | Apremilast (Otezla) | POETYK PSO-1[1][2][3] | PASI 75 at Week 16 | 35.1% vs. 12.7% | N/A |
| sPGA 0/1 at Week 16 | 32.1% vs. 7.2% | N/A |
-
sPGA 0/1: static Physician's Global Assessment score of "clear" or "almost clear".
Table 2: Topical Therapies
This table outlines the performance of novel non-steroidal topical agents that offer localized treatment by targeting distinct pathways in the skin.
| Target | Drug (Brand Name) | Trial(s) | Primary Endpoint | Efficacy vs. Vehicle |
| Aryl Hydrocarbon Receptor (AhR) | Tapinarof (Vtama) | PSOARING 1 & 2[4][5][6][7] | PGA score 0/1 and ≥2-grade improvement at Week 12 | 35.4% vs. 6.0% (PSOARING 1, p<0.0001)40.2% vs. 6.3% (PSOARING 2, p<0.0001) |
| PDE4 | Roflumilast (Zoryve) | DERMIS-1 & 2[8][9][10][11] | IGA Success (score 0/1) at Week 8 | 42.4% vs. 6.1% (DERMIS-1, p<0.001)37.5% vs. 6.9% (DERMIS-2, p<0.001) |
-
PGA 0/1: Physician's Global Assessment score of "clear" or "almost clear".
-
IGA Success: Investigator Global Assessment score of "clear" or "almost clear" and a ≥2-grade improvement.
Table 3: Biologic (Injectable) Therapies
Biologics targeting the IL-23/IL-17 axis upstream and downstream of RORγt remain the benchmark for high-efficacy treatment in moderate-to-severe psoriasis.
| Target | Drug (Brand Name) | Trial(s) | Key Endpoint(s) | Efficacy vs. Placebo | Efficacy vs. Active Comparator |
| IL-23p19 | Guselkumab (Tremfya) | VOYAGE 1[12][13][14][15][16] | PASI 90 at Week 16 | 73.3% vs. 2.9% | 73.3% vs. 49.7% (Adalimumab) |
| PASI 100 at Week 16 | 37.4% vs. 0.6% | 37.4% vs. 24.9% (Adalimumab) | |||
| IL-17A | Ixekizumab (Taltz) | UNCOVER-2[17][18][19][20] | PASI 90 at Week 12 | 71% vs. 0% | 71% vs. 19% (Etanercept) |
| PASI 100 at Week 12 | 41% vs. 0% | 41% vs. 5% (Etanercept) |
II. Key Signaling Pathways and Therapeutic Intervention Points
The following diagrams illustrate the mechanisms of action for these alternative therapeutic targets.
Caption: The IL-23/Th17 signaling axis and points of therapeutic intervention.
Caption: Mechanism of PDE4 inhibitors in reducing inflammation.
Caption: AhR and Nrf2 pathways as topical and systemic therapeutic targets.
III. Experimental Protocols for Target Validation and Compound Screening
Detailed methodologies are crucial for the preclinical evaluation of novel therapeutic agents for psoriasis. Below are foundational protocols for commonly used in vivo and in vitro models.
Imiquimod (IMQ)-Induced Psoriasis Mouse Model
This is the most widely used in vivo model to screen for anti-psoriatic compounds, as it recapitulates key features of human psoriasis, including dependence on the IL-23/IL-17 axis.[21][22][23][24]
-
Objective: To induce a psoriasis-like skin inflammation in mice and evaluate the efficacy of a test compound.
-
Materials:
-
Mice: C57BL/6 or BALB/c mice (female, 8-12 weeks old).
-
Imiquimod cream (5%).
-
Test compound in an appropriate vehicle.
-
Calipers for measuring ear and skin thickness.
-
4% paraformaldehyde for tissue fixation.
-
Hematoxylin and Eosin (H&E) staining reagents.
-
-
Protocol:
-
Acclimatization: House mice for at least one week under standard conditions before the experiment.
-
Preparation: Shave the dorsal back skin of the mice one day prior to induction.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear for 5-7 consecutive days.[21][22]
-
Treatment: Administer the test compound (topically, orally, or via injection) daily, typically starting on the same day as IMQ induction (prophylactic) or 1-2 days after (therapeutic). A vehicle control group must be included.
-
Clinical Scoring: Daily, score the treated back skin for erythema (redness), scaling, and induration (thickness) on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the Psoriasis Area and Severity Index (PASI) score.[22] Measure ear thickness daily using calipers.
-
Endpoint Analysis: At the end of the experiment (e.g., Day 7), euthanize the mice.
-
Histology: Collect skin tissue, fix in 4% paraformaldehyde, embed in paraffin, and perform H&E staining to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.[22]
-
Cytokine Analysis: Homogenize skin or ear tissue to measure levels of key cytokines (e.g., IL-17A, IL-23, TNF-α) by ELISA or multiplex assay.
-
Flow Cytometry: Isolate cells from skin or draining lymph nodes to analyze immune cell populations (e.g., Th17 cells, neutrophils).
-
-
In Vitro Human Th17 Cell Differentiation Assay
This assay is critical for testing compounds that aim to inhibit the differentiation or function of pathogenic Th17 cells.
-
Objective: To differentiate naive human CD4+ T cells into IL-17-producing Th17 cells and assess the inhibitory effect of a test compound.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Naive CD4+ T cell isolation kit (magnetic bead-based).
-
96-well culture plates, pre-coated with anti-CD3 antibody.
-
Soluble anti-CD28 antibody.
-
Th17-polarizing cytokines: Recombinant human IL-6, TGF-β, IL-1β, IL-23.[25]
-
Neutralizing antibodies: Anti-IFN-γ, anti-IL-4.
-
Cell stimulation cocktail (PMA, Ionomycin) and protein transport inhibitor (e.g., Brefeldin A or Monensin).[26]
-
Antibodies for flow cytometry: Anti-CD4, anti-IL-17A.
-
ELISA kit for IL-17A.
-
-
Protocol:
-
Cell Isolation: Isolate PBMCs from healthy donor blood. Isolate naive CD4+ T cells using a negative selection magnetic bead kit.
-
Cell Culture: Seed naive CD4+ T cells (e.g., 1 x 10^6 cells/mL) in anti-CD3-coated plates.
-
Differentiation: Add soluble anti-CD28 (1-2 µg/mL). Add the Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-1β, IL-23) and neutralizing antibodies (anti-IFN-γ, anti-IL-4).[25][27] Add the test compound at various concentrations. Culture for 3-5 days at 37°C, 5% CO2.
-
Restimulation for Cytokine Detection:
-
For intracellular analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.[26]
-
For supernatant analysis, restimulate cells without a protein transport inhibitor.
-
-
Analysis:
-
Flow Cytometry: Harvest, fix, and permeabilize the cells. Stain with fluorescently-labeled antibodies against CD4 (surface) and IL-17A (intracellular) to determine the percentage of Th17 cells.[25][28]
-
ELISA: Collect the culture supernatant and measure the concentration of secreted IL-17A using a standard ELISA kit.
-
-
Nrf2/ARE Luciferase Reporter Assay
This cell-based assay is used to screen for activators of the Nrf2 antioxidant pathway.
-
Objective: To quantify the activation of the Nrf2 pathway by a test compound.
-
Materials:
-
A stable cell line (e.g., human keratinocytes HaCaT or hepatoma HepG2) transfected with a reporter plasmid.[29][30] The plasmid contains a luciferase gene under the control of a promoter with multiple copies of the Antioxidant Response Element (ARE).
-
A control plasmid expressing Renilla luciferase for normalization.
-
Transfection reagent (if not using a stable cell line).
-
Test compound and a known Nrf2 activator (e.g., Sulforaphane, CDDO-Im) as a positive control.
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
-
Protocol:
-
Cell Seeding: One day before the assay, seed the ARE-luciferase reporter cells into a white, clear-bottom 96-well plate.[29]
-
Compound Treatment: The next day, treat the cells with the test compound at various concentrations for 16-24 hours.[29] Include vehicle control and positive control wells.
-
Cell Lysis: Remove the medium and lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement:
-
Add the Firefly luciferase substrate to each well and measure the luminescence (this reflects ARE activity).[29]
-
Add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla luciferase substrate) and measure the second luminescence signal (this reflects the control reporter activity for normalization).[29]
-
-
Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. Determine the fold-activation relative to the vehicle control. Plot the dose-response curve to determine the EC50 of the test compound.
-
IV. Experimental Workflow and Logic
The development of a novel psoriasis therapeutic follows a structured preclinical to clinical pipeline.
Caption: A generalized workflow for preclinical psoriasis drug discovery.
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb Presents Positive Data from Two Pivotal Phase 3 Psoriasis Studies Demonstrating Superiority of Deucravacitinib Compared to Placebo and Otezla® (apremilast) [news.bms.com]
- 2. psoriasiscouncil.org [psoriasiscouncil.org]
- 3. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebo-controlled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmcp.org [jmcp.org]
- 5. vtamahcp.com [vtamahcp.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Dermavant Reports Positive Phase 3 Results for Tapinarof Cream in Adult Patients with Plaque Psoriasis - BioSpace [biospace.com]
- 8. Journal of the American Medical Association Publishes Roflumilast Cream 0.3% Results from Pivotal DERMIS-1 and -2 Phase 3 Trials in Plaque Psoriasis - Arcutis Biotherapeutics [arcutis.com]
- 9. Effect of Roflumilast Cream vs Vehicle Cream on Chronic Plaque Psoriasis: The DERMIS-1 and DERMIS-2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Roflumilast Cream vs Vehicle Cream on Chronic Plaque Psoriasis: The DERMIS-1 and DERMIS-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Table 17, VOYAGE 1 and VOYAGE 2 – PASI Responses at Weeks 24 and 48 - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Guselkumab for the Treatment of Psoriasis: A Review of Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. Detailed Outcome Data - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dermnetnz.org [dermnetnz.org]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. dermnetnz.org [dermnetnz.org]
- 19. fiercepharma.com [fiercepharma.com]
- 20. Efficacy and safety of ixekizumab in patients with plaque psoriasis across different degrees of disease severity: results from UNCOVER-2 and UNCOVER-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 23. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 24. imavita.com [imavita.com]
- 25. antbioinc.com [antbioinc.com]
- 26. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 27. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. miltenyibiotec.com [miltenyibiotec.com]
- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 30. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Small Molecule Inhibitors in Autoimmune Disease: JNJ-61803534 vs. JAK and BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of autoimmune disease treatment is rapidly evolving, with a shift towards targeted small molecule inhibitors that offer oral administration and novel mechanisms of action. This guide provides an objective comparison of JNJ-61803534, a potent and selective Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonist, with established and emerging Janus Kinase (JAK) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors. The information presented is supported by preclinical and clinical experimental data to aid in research and development decisions.
Mechanism of Action and Signaling Pathways
Small molecule inhibitors for autoimmune diseases target key nodes in inflammatory signaling cascades. Understanding these distinct mechanisms is crucial for evaluating their therapeutic potential and potential side effects.
This compound: Targeting the Th17 Pathway via RORγt Inhibition
This compound is a first-in-class oral inverse agonist of RORγt, a nuclear receptor that acts as the master transcriptional regulator for Th17 cells.[1] By inhibiting RORγt, this compound effectively downregulates the production of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of numerous autoimmune diseases, including psoriasis and arthritis.[1][2]
JAK Inhibitors: Broad-Spectrum Cytokine Modulation
Janus Kinase (JAK) inhibitors, such as tofacitinib and upadacitinib, are oral small molecules that interfere with the JAK-STAT signaling pathway.[3] This pathway is utilized by a wide array of cytokines and growth factors implicated in autoimmune and inflammatory processes.[3][4] By inhibiting one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), these drugs can effectively dampen the inflammatory response.[4][5] The selectivity of different JAK inhibitors for specific JAK isoforms can influence their efficacy and safety profiles.[4]
BTK Inhibitors: Targeting B-Cell and Myeloid Cell Activation
Bruton's Tyrosine Kinase (BTK) inhibitors, including rilzabrutinib, spebrutinib, and evobrutinib, are a class of small molecules that primarily target B-cell receptor (BCR) signaling.[6][7] BTK is a crucial enzyme in the development, differentiation, and activation of B-cells and myeloid cells.[6] By inhibiting BTK, these drugs can suppress B-cell proliferation, autoantibody production, and the release of inflammatory mediators from myeloid cells, making them attractive therapeutic candidates for a range of autoimmune diseases.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-61803534: A Comparative Analysis of Cross-reactivity with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
JNJ-61803534 is a potent and selective inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines such as IL-17A.[1][2][3] Given the therapeutic potential of targeting RORγt for autoimmune and inflammatory diseases, understanding the selectivity profile of inhibitors like this compound is paramount.[4] This guide provides a comparative analysis of the cross-reactivity of this compound with other nuclear receptors, supported by available experimental data.
Selectivity Profile of this compound
This compound demonstrates high selectivity for RORγt over other nuclear receptors, including the closely related family members RORα and RORβ.[1][5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Quantitative Comparison of Inhibitory Activity
The inhibitory activity of this compound against RORγt, RORα, and RORβ was determined using a 1-hybrid reporter assay. The half-maximal inhibitory concentration (IC50) values from these assays are summarized in the table below.
| Nuclear Receptor | IC50 (nM) | Fold Selectivity vs. RORγt |
| RORγt | 9.6 ± 6 | - |
| RORα | >2000 | >208 |
| RORβ | >2000 | >208 |
Data Interpretation: The data clearly indicates that this compound is significantly more potent against RORγt compared to RORα and RORβ, with a selectivity of over 200-fold.[5] In a broader screening, this compound was tested against a panel of 18 other human nuclear receptors and was found to be highly selective for RORγt.[1]
Experimental Methodologies
The selectivity of this compound was primarily assessed using a cell-based 1-hybrid reporter assay.
1-Hybrid Reporter Assay for Nuclear Receptor Activity
Objective: To determine the functional inhibition of RORγt, RORα, and RORβ by this compound in a cellular context.
Cell Line: Human Embryonic Kidney 293 (HEK-293) T cells.[1]
Protocol:
-
Transfection: HEK-293 T cells were transfected with expression vectors encoding the ligand-binding domain of either RORγt, RORα, or RORβ fused to the GAL4 DNA-binding domain. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS) was also co-transfected.
-
Compound Treatment: Following transfection, the cells were incubated with this compound at various concentrations. A vehicle control (e.g., DMSO) was used as a negative control.
-
Incubation: The cells were incubated with the compound overnight to allow for receptor modulation and reporter gene expression.[1]
-
Luciferase Assay: After the incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.
-
Data Analysis: The luciferase signals were normalized to the vehicle control. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
RORγt Signaling Pathway
The following diagram illustrates the central role of RORγt in Th17 cell differentiation and the subsequent production of inflammatory cytokines. This compound acts as an inverse agonist, inhibiting the transcriptional activity of RORγt.
Caption: RORγt signaling in Th17 differentiation and its inhibition by this compound.
Experimental Workflow for Cross-reactivity Screening
The diagram below outlines a general workflow for assessing the cross-reactivity of a compound against a panel of nuclear receptors.
Caption: General workflow for nuclear receptor cross-reactivity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical and clinical characterization of the RORγt inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 5. Preclinical and clinical characterization of the RORγt inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Disclaimer: This document provides general guidance and is not a substitute for a formal Safety Data Sheet (SDS). Researchers must consult the official SDS for JNJ-61803534 and their institution's Environmental Health & Safety (EHS) department for specific disposal protocols.
Essential Safety & Disposal Protocol: JNJ-61803534
This guide provides essential safety and logistical information for the proper disposal of the investigational BRAF inhibitor, this compound. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Pre-Disposal Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its hazard profile. As a potent, biologically active compound, it should be handled with appropriate caution.
Table 1: Hazard and Exposure Control Summary
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a lab coat. | To prevent dermal and ocular exposure to the active compound. |
| Ventilation | Handle in a certified chemical fume hood. | To minimize inhalation risk of aerosolized particles or vapors. |
| Waste Categorization | Hazardous Chemical Waste (Potentially Cytotoxic/Bioactive) | Ensures the compound is segregated and does not enter standard waste streams. |
| Emergency Contact | Post contact information for the institution's EHS department and emergency services near the work area. | To ensure a rapid and appropriate response in case of a spill or exposure. |
Step-by-Step Disposal Procedure
Follow this workflow to ensure the safe and compliant disposal of this compound and associated materials.
Experimental Protocol: Waste Segregation and Disposal
-
Identify Waste Streams: All materials that have come into direct contact with this compound are considered hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and empty vials.
-
Liquid Waste: Unused stock solutions, experimental media containing the compound, and solvent rinses.
-
-
Segregate Solid Waste:
-
Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste bag or container.
-
The container must be sealable and made of a material compatible with the chemicals used.
-
Label the container clearly as "Hazardous Waste: this compound" and include the date.
-
-
Segregate Liquid Waste:
-
Collect all contaminated liquid waste in a dedicated, sealed, and leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Label the container with "Hazardous Liquid Waste: this compound," list all solvent components, and provide an estimated concentration of the active compound.
-
-
Decontaminate Glassware:
-
Rinse non-disposable glassware that contained the compound with a suitable solvent (e.g., ethanol or as specified by your EHS department) three times.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the glassware can typically be washed through standard laboratory procedures.
-
-
Arrange for Waste Pickup:
-
Store the sealed and labeled waste containers in a designated, secure satellite accumulation area.
-
Contact your institution's EHS department to schedule a pickup for final disposal according to federal, state, and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling JNJ-61803534
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of JNJ-61803534, a potent and selective RORγt inverse agonist intended for research use only. Given that the development of this compound was terminated due to adverse findings in an embryo-fetal study, extreme caution is advised.
Compound Information
| Property | Value |
| CAS Number | 1917306-14-9 |
| Molecular Formula | C23H23Cl2F6N3O4S |
| Molecular Weight | 622.40 g/mol |
| Appearance | Solid powder |
| Primary Hazard | Potential reproductive toxicity |
Health and Safety Precautions
This compound is a bioactive molecule with potential health risks that are not fully characterized. Preclinical studies have indicated that it is well-tolerated in single ascending doses in humans up to 200 mg[1][2][3]. However, its development was halted due to findings in a rabbit embryo-fetal study, suggesting potential reproductive hazards[4]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound in solid and solution forms.
| PPE Category | Solid Form (Weighing, Aliquoting) | Solution Form (DMSO, etc.) |
| Gloves | Double-gloving with nitrile gloves | Double-gloving with nitrile gloves |
| Eye Protection | Chemical splash goggles | Chemical splash goggles |
| Lab Coat | Standard laboratory coat | Chemical-resistant laboratory coat |
| Respiratory | N95 or higher-rated respirator | Not generally required if handled in a fume hood |
| Other | Disposable sleeves | Disposable sleeves |
Experimental Workflow and Handling
The following diagram outlines the standard operational workflow for handling this compound, from receiving to disposal.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Condition | Duration |
| Short-term | 0 - 4°C (days to weeks) |
| Long-term | -20°C (months to years) |
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles[5].
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips) Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. |
| Sharps | (e.g., needles) Dispose of in a designated sharps container for hazardous chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
Spill Response
In the event of a spill, the following logical steps should be taken to ensure safety and proper cleanup.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. |
| Inhalation | Move to fresh air. |
| Ingestion | Do NOT induce vomiting. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this document to the medical personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
